Product packaging for Acetaminosalol(Cat. No.:CAS No. 118-57-0)

Acetaminosalol

Cat. No.: B087289
CAS No.: 118-57-0
M. Wt: 271.27 g/mol
InChI Key: TWIIVLKQFJBFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetaminosalol is a carbonyl compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO4 B087289 Acetaminosalol CAS No. 118-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetamidophenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIIVLKQFJBFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045865
Record name Acetaminosalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-57-0
Record name Acetaminosalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminosalol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acetaminosalol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetaminosalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetaminosalol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETAMINOSALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J7H54KMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Acetaminosalol Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminosalol, with the chemical name 4-Acetamidophenyl 2-hydroxybenzoate, is an ester of salicylic acid and paracetamol.[1] Historically marketed under brand names such as Salophen, it has been utilized for its analgesic, antipyretic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound crystals, offering valuable data and experimental methodologies for professionals in drug development and scientific research.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₃NO₄[1]
Molecular Weight 271.272 g·mol⁻¹[1]
Appearance Crystals[2]
Melting Point 187 °C[2]
Density 1.327 g/cm³[1]
Flash Point 241.9 °C[1]
log P 2.562[1]
Acidity (pKa) 7.874[1]
Basicity (pKb) 6.123[1]
Table 2: Solubility Profile of this compound
SolventSolubilityReference
Cold Water Practically insoluble[2]
Warm Water More soluble[2]
Petroleum Ether Practically insoluble[2]
Alcohol Soluble[2]
Ether Soluble[2]
Benzene Soluble[2]

Crystallography and Polymorphism

While extensive research exists on the polymorphism of its parent compound, paracetamol (acetaminophen), which is known to exist in multiple crystalline forms (monoclinic, orthorhombic, and an unstable form), specific studies on the polymorphic forms of this compound are not widely reported in the literature.[3][4][5] The crystalline form of this compound is typically obtained through recrystallization from hot ethanol.[2] Further investigation into the potential polymorphism of this compound could be a valuable area of research, as different polymorphs can significantly impact a drug's stability, solubility, and bioavailability.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

Table 3: Key Spectroscopic Data for this compound
TechniqueKey DataReference
FT-IR (cm⁻¹) ~3000-3100 (=C-H stretch, Aromatic), ~1735-1750 (C=O stretch, Ester), ~1650 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II), 1450-1600 (C=C stretch, Aromatic), 1210-1260 (C-O stretch, Ester/Phenol)[2]
UV-Vis (λmax) ~243 nm (for the paracetamol moiety)[2][7]
¹H-NMR (ppm) Distinct signals for aromatic protons, acetyl protons, and amide proton are expected.[2]
¹³C-NMR (ppm) Resonances corresponding to carbonyl carbons (ester and amide), aromatic carbons, and the methyl carbon of the acetyl group are expected.[8][9]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of this compound crystals.

Crystallization

Objective: To obtain purified crystals of this compound.

Methodology (Recrystallization from Hot Ethanol):

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated briefly.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can be used to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a suitable temperature.[2]

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and identify the polymorphic form of this compound.

Methodology (Powder XRD):

  • A finely ground powder of the this compound crystals is packed into a sample holder.

  • The sample is mounted in an X-ray diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phase by comparing it to known patterns in databases like the ICDD PDF database.[10][11]

Thermal Analysis

Objective: To characterize the thermal properties of this compound crystals, such as melting point and decomposition temperature.

Methodology (Differential Scanning Calorimetry - DSC):

  • A small, accurately weighed amount of the this compound crystal sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks in the DSC thermogram.[12][13]

Methodology (Thermogravimetric Analysis - TGA):

  • A small, accurately weighed amount of the this compound crystal sample is placed in a tared TGA pan.

  • The pan is heated at a constant rate in a controlled atmosphere.

  • The mass of the sample is continuously monitored as a function of temperature.

  • Weight loss events, such as the loss of solvent or decomposition, are recorded, providing information about the thermal stability of the compound.[13][14]

Spectroscopic Analysis

Objective: To confirm the chemical structure and purity of this compound.

Methodology (Fourier-Transform Infrared Spectroscopy - FT-IR):

  • A small amount of the this compound crystal sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the crystal is placed directly on the ATR crystal.

  • The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[15][16]

Methodology (Nuclear Magnetic Resonance - NMR Spectroscopy):

  • A small amount of the this compound crystal sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is placed in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the molecular structure.[17][18][19]

Methodology (UV-Visible Spectroscopy):

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

  • The wavelength of maximum absorbance (λmax) is determined.[20][21]

Mandatory Visualization

Metabolic Pathway of this compound

This compound acts as a prodrug and is hydrolyzed in the body to its active components: salicylic acid and paracetamol (acetaminophen). The subsequent metabolic pathway of paracetamol is well-established and involves several enzymatic reactions primarily in the liver.

Metabolic_Pathway_of_this compound This compound This compound Hydrolysis Hydrolysis (in intestines) This compound->Hydrolysis Salicylic_Acid Salicylic Acid (Anti-inflammatory) Hydrolysis->Salicylic_Acid Paracetamol Paracetamol (Analgesic, Antipyretic) Hydrolysis->Paracetamol Glucuronidation UGT (Glucuronidation) Paracetamol->Glucuronidation Sulfation SULT (Sulfation) Paracetamol->Sulfation Oxidation CYP450 (Oxidation) Paracetamol->Oxidation Paracetamol_Glucuronide Paracetamol Glucuronide (Excreted) Glucuronidation->Paracetamol_Glucuronide Paracetamol_Sulfate Paracetamol Sulfate (Excreted) Sulfation->Paracetamol_Sulfate NAPQI NAPQI (Toxic Intermediate) Oxidation->NAPQI GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Mercapturic_Acid Mercapturic Acid (Excreted) GSH_Conjugation->Mercapturic_Acid

Caption: Metabolic pathway of this compound.

Experimental Workflow for Physicochemical Characterization

The logical flow for a comprehensive physicochemical characterization of this compound crystals is depicted below.

Experimental_Workflow Synthesis Synthesis of Crude this compound Crystallization Crystallization Synthesis->Crystallization Crystal_Characterization Crystal Characterization Crystallization->Crystal_Characterization XRD X-ray Diffraction (XRD) Crystal_Characterization->XRD Thermal_Analysis Thermal Analysis (DSC, TGA) Crystal_Characterization->Thermal_Analysis Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Crystal_Characterization->Spectroscopy Solubility_Studies Solubility Studies Crystal_Characterization->Solubility_Studies Data_Analysis Data Analysis and Interpretation XRD->Data_Analysis Thermal_Analysis->Data_Analysis Spectroscopy->Data_Analysis Solubility_Studies->Data_Analysis

Caption: Experimental workflow for characterization.

References

In Vitro Hydrolytic Degradation Pathway of Acetaminosalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminosalol, an ester of salicylic acid and paracetamol, undergoes hydrolytic degradation in vitro, a process of significant interest in pharmaceutical stability studies. This technical guide provides a comprehensive overview of the hydrolytic degradation pathway of this compound, detailing the experimental protocols for its investigation and presenting available kinetic data for its degradation products. The primary degradation pathway involves the cleavage of the ester bond to yield salicylic acid and paracetamol. Paracetamol can further degrade to p-aminophenol under hydrolytic stress. This document outlines methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products using high-performance liquid chromatography (HPLC).

Introduction

This compound was historically used as an analgesic and antiseptic.[1] Its structure, being an ester of two active pharmaceutical ingredients, salicylic acid and paracetamol, makes it susceptible to hydrolysis.[1][2] Understanding the in vitro hydrolytic degradation of this compound is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This guide details the degradation pathways, provides experimental protocols for stress testing, and summarizes relevant analytical procedures and kinetic data.

Hydrolytic Degradation Pathway

The in vitro hydrolytic degradation of this compound is primarily influenced by pH and temperature. The central mechanism is the cleavage of the ester linkage, which can be catalyzed by both acid and base.

Primary Degradation:

Under aqueous conditions, particularly in warm alkaline solutions, this compound hydrolyzes to form salicylic acid and paracetamol (acetaminophen).[1][3]

Secondary Degradation:

One of the primary degradation products, paracetamol, can undergo further hydrolysis, especially under acidic conditions, to yield p-aminophenol and acetic acid.[4][5][6]

The following diagram illustrates the hydrolytic degradation pathway of this compound.

G cluster_main Hydrolytic Degradation of this compound cluster_primary Primary Degradation cluster_secondary Secondary Degradation This compound This compound Salicylic_Acid Salicylic Acid This compound->Salicylic_Acid Hydrolysis (Ester Cleavage) Paracetamol Paracetamol (Acetaminophen) This compound->Paracetamol Hydrolysis (Ester Cleavage) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Hydrolysis (Amide Cleavage)

Hydrolytic degradation pathway of this compound.

Quantitative Data on Degradation

Table 1: Summary of Hydrolysis Kinetics for Paracetamol

ConditionTemperature (°C)Rate Constant (k)Half-life (t½)Reference
0.5 M HCl705.027 x 10⁻³ min⁻¹-[7]
0.5 M HCl808.522 x 10⁻³ min⁻¹-[7]
0.5 M HCl901.860 x 10⁻² min⁻¹-[7]
0.5 M HCl1003.276 x 10⁻² min⁻¹-[7]
Acidic Media508.9 x 10⁻⁴ min⁻¹-[5]
Acidic Media602.16 x 10⁻³ min⁻¹-[5]
Acidic Media704.21 x 10⁻³ min⁻¹-[5]
Acidic Media806.26 x 10⁻³ min⁻¹-[5]
Acidic Media901.46 x 10⁻² min⁻¹-[5]

Table 2: Summary of Hydrolysis Kinetics for Acetylsalicylic Acid (Aspirin)

ConditionTemperature (°C)Half-life (t½) (hours)Reference
Phosphate Buffer (pH 7.4)Not Specified537.21 ± 8.42[2]
Boric Acid Buffer (pH 10.4)Not Specified256.67 ± 2.35[2]
Britton-Robinson Buffer (pH 1.81)50- (4% hydrolysis in 60 min)[8]
Britton-Robinson Buffer (pH 11.98)50- (15% hydrolysis in 60 min)[8]
Britton-Robinson Buffer (pH 11.98)80- (85% hydrolysis in 60 min)[8]
Britton-Robinson Buffer (pH 11.98)90- (96% hydrolysis in 60 min)[8]

Experimental Protocols

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug substance.

Objective: To induce the degradation of this compound under various stress conditions to identify degradation products and pathways.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or for a longer duration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • If degradation is too rapid, consider using milder conditions (lower temperature or lower base concentration). If no degradation is observed, use 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. The following is a synthesized protocol based on methods developed for its components.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound, salicylic acid, paracetamol, and p-aminophenol.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A mixture of methanol, water, and glacial acetic acid (e.g., 35:63:2 v/v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 275 nm (or use PDA to monitor multiple wavelengths)
Injection Volume 10-20 µL
Run Time Sufficient to allow elution of all components (e.g., 15 minutes).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualization of Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Subject to Stress Conditions start->stress acid Acid Hydrolysis (HCl, Heat) stress->acid Acidic base Base Hydrolysis (NaOH, Heat) stress->base Basic oxidation Oxidation (H₂O₂) stress->oxidation Oxidative photo Photolysis (Light Exposure) stress->photo Photolytic sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data end Identify Degradants & Establish Pathway data->end

Workflow for forced degradation studies.

Conclusion

The in vitro hydrolytic degradation of this compound proceeds through the cleavage of its ester bond to form salicylic acid and paracetamol, with paracetamol potentially degrading further to p-aminophenol. The rate and extent of this degradation are significantly influenced by pH and temperature. This technical guide provides a framework for researchers to investigate the stability of this compound through forced degradation studies and to quantify the parent drug and its degradation products using a stability-indicating HPLC method. While specific kinetic data for this compound is an area for future research, the information presented here on its degradation products offers valuable insights for formulation development and stability assessment.

References

A Technical Guide to the Historical Therapeutic Applications of Salophen (Acetaminosalol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salophen, chemically known as Acetaminosalol, was a pharmaceutical agent introduced by Bayer in the late 19th and early 20th centuries.[1] It was developed as a therapeutic alternative to salicylic acid, aiming to mitigate the gastric side effects associated with salicylate therapy. This technical guide provides a comprehensive overview of the historical therapeutic applications of Salophen, focusing on its use as an analgesic, antipyretic, anti-inflammatory, and intestinal antiseptic agent. The document details its mechanism of action as a prodrug, historical dosages, clinical efficacy as reported in late 19th-century medical literature, and its perceived safety profile compared to its contemporaries. All quantitative data from historical sources are summarized in structured tables, and key experimental and clinical methodologies of the era are described. Signaling pathways and logical relationships are visualized using Graphviz diagrams to provide a clearer understanding for a modern scientific audience.

Introduction: The Quest for a Safer Salicylate

The late 19th century was a period of significant advancement in medicinal chemistry, driven by the desire to improve upon existing remedies.[1] Salicylic acid, a potent analgesic and antipyretic, was widely used but notorious for causing gastric irritation.[1] This led to a search for derivatives that would retain the therapeutic benefits of salicylic acid while being better tolerated by patients. Salophen emerged from this research as a promising alternative.

Marketed by Bayer, Salophen is the esterification product of salicylic acid and paracetamol (acetaminophen).[1][2] It was also known by the name Phenetsal.[1] The core concept behind its design was that it would pass through the stomach intact and only break down into its active components—salicylic acid and paracetamol—in the alkaline environment of the intestines.[2] This targeted delivery was intended to prevent the direct contact of salicylic acid with the gastric mucosa, thereby reducing gastrointestinal side effects.

Chemical Properties and Synthesis

  • Chemical Name: 4-Acetamidophenyl 2-hydroxybenzoate

  • Molecular Formula: C₁₅H₁₃NO₄[2]

  • Molecular Weight: 271.27 g/mol

  • Appearance: A white, tasteless crystalline powder. Its lack of taste was considered a significant advantage for administration.[2]

  • Solubility: Practically insoluble in cold water, but more soluble in warm water. It is soluble in alcohol and ether.

  • Synthesis: The synthesis of Salophen involves the esterification of salicylic acid with paracetamol.

Mechanism of Action: A Prodrug Approach

Salophen functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to produce the active therapeutic compounds. In the alkaline environment of the small intestine, Salophen is hydrolyzed into its two constituent molecules: salicylic acid and p-acetamidophenol (paracetamol).[2]

This metabolic pathway was considered a key advantage over other intestinal antiseptics of the time, such as salol (phenyl salicylate), which released phenol, a more toxic compound.

Salophen_Metabolism Salophen Salophen (this compound) (Administered Orally) Stomach Stomach (Acidic Environment) Salophen->Stomach Passes through unchanged Intestines Intestines (Alkaline Environment) Stomach->Intestines Hydrolysis Hydrolysis Intestines->Hydrolysis Salicylic_Acid Salicylic Acid (Active Metabolite) Hydrolysis->Salicylic_Acid Paracetamol Paracetamol (Active Metabolite) Hydrolysis->Paracetamol Therapeutic_Effects Therapeutic Effects (Analgesic, Antipyretic, Anti-inflammatory, Antiseptic) Salicylic_Acid->Therapeutic_Effects Paracetamol->Therapeutic_Effects

In-vivo activation pathway of Salophen.

Historical Therapeutic Applications and Efficacy

Salophen was primarily used for its analgesic, antipyretic, anti-inflammatory, and intestinal antiseptic properties.

Antirheumatic and Analgesic Effects

Salophen was widely promoted as a substitute for salicylic acid in the treatment of acute articular rheumatism. Historical clinical reports suggest it was effective in reducing pain, swelling, and fever associated with the condition.

A notable study published in 1896 by Harry S. Pearse, M.D., detailed the treatment of 30 cases of acute articular rheumatism with Salophen. The key findings from this study are summarized in the table below.

ParameterValue
Number of Patients 30
Dosage 10 to 15 grains (approximately 650 to 975 mg)
Frequency Every 2 to 3 hours
Typical Daily Dose 60 to 90 grains (approximately 3.9 to 5.85 grams)
Average Duration of Treatment 4 to 10 days
Reported Efficacy Rapid relief of pain and reduction of swelling
Reported Side Effects None noted in this case series

Source: Pearse, H. S. (1896). Salophen in Acute Articular Rheumatism.

Another report from 1897 by M. L. Galliard in La Presse Medicate described the use of Salophen in fifteen cases of various types of rheumatism. The dosage used was ninety grains (approximately 5.85 grams) administered in six doses in starch wafers. The report noted that the drug was "always well borne" with no malaise, nausea, vertigo, or ringing in the ears. However, it was also stated that in equal doses, Salophen was "a little less rapidly efficacious than sodium salicylate" and that it "failed in chronic polyarticular rheumatism."

Intestinal Antiseptic

Salophen was also employed as an intestinal antiseptic, a common therapeutic strategy in the late 19th and early 20th centuries for various gastrointestinal ailments believed to be caused by "intestinal fermentation" or bacterial infections. It was considered a safer alternative to salol (phenyl salicylate), another intestinal antiseptic, because its breakdown did not produce toxic phenol.

Historical texts suggest its use in conditions such as typhoid fever and cholera. An 1892 publication by W.H. Schieffelin & Co. mentions the use of Salophen in typhoid fever. While specific efficacy data from controlled trials of that era is lacking, its use was based on the principle of releasing salicylic acid, a known antiseptic, directly into the intestines.

ApplicationDosageNotes
Intestinal Antiseptic 15 to 30 grains (approximately 975 mg to 1.95 grams)Administered in divided doses throughout the day.
Typhoid Fever 15 grains (approximately 975 mg)Mentioned in historical medical literature as a therapeutic approach.

Source: Historical medical texts and formularies from the late 19th and early 20th centuries.

Historical Experimental and Clinical Protocols

The clinical evaluation of drugs in the late 19th and early 20th centuries largely relied on observational case studies and the clinical experience of physicians. The concept of the randomized, controlled clinical trial was not yet established.

The "experimental protocol" for the evaluation of Salophen, as exemplified by the work of Dr. Pearse, typically involved the following steps:

  • Patient Selection: Patients presenting with clear symptoms of a specific ailment, such as acute articular rheumatism, were selected for treatment.

  • Administration of the Drug: Salophen was administered, often in powder form enclosed in wafers or sachets to mask any taste, although Salophen was noted to be tasteless.

  • Dosage Regimen: The dosage was determined by the physician based on the severity of the symptoms and was often adjusted as the patient's condition changed.

  • Clinical Observation: The physician would closely monitor the patient for changes in their condition, including reduction in fever (measured with a clinical thermometer), decrease in pain and swelling (assessed by physical examination and patient reporting), and the appearance of any adverse effects.

  • Reporting: The findings were then documented as a case series and often published in medical journals to be shared with the broader medical community.

Historical_Clinical_Protocol A Patient with Acute Articular Rheumatism B Administer Salophen (e.g., 10-15 grains every 2-3 hours) A->B C Daily Clinical Observation B->C D Monitor Temperature, Pain, and Swelling C->D E Observe for Adverse Effects C->E F Adjust Dosage as Needed C->F G Document Patient Progress C->G F->B H Publication of Case Report/Series G->H

Workflow of a typical late 19th-century clinical evaluation.

Safety and Tolerability

A significant marketing and clinical advantage of Salophen was its reported safety and good tolerability, especially concerning the gastrointestinal system. Historical accounts frequently emphasize the absence of the gastric irritation, nausea, and tinnitus that were common with high doses of salicylic acid and its sodium salt.

The 1896 report by Dr. Pearse on 30 cases of acute articular rheumatism explicitly states that no adverse effects were observed. The 1897 report by Dr. Galliard also highlights its good tolerability.

The perceived safety of Salophen was attributed to its prodrug nature, which spared the stomach from direct exposure to salicylic acid. The breakdown products, salicylic acid and paracetamol, were both well-established therapeutic agents.

Conclusion

Salophen (this compound) represents a significant step in the late 19th-century endeavor to improve drug safety and efficacy. By employing a prodrug strategy, it successfully addressed the significant problem of gastric intolerance associated with salicylic acid. Historical clinical reports, though lacking the rigor of modern clinical trials, consistently point to its effectiveness as an antirheumatic, analgesic, and antipyretic agent, with a favorable safety profile for its time. Its use as an intestinal antiseptic, while less well-documented quantitatively, was based on sound therapeutic principles of the era. This historical perspective on Salophen offers valuable insights into the evolution of pharmaceutical development and the enduring quest for targeted and well-tolerated therapies.

References

In-Depth Technical Guide to the Structural Elucidation of Acetaminosalol (CAS Number: 118-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Acetaminosalol (CAS No. 118-57-0), a compound historically known for its analgesic, antipyretic, and anti-inflammatory properties. This document details the key physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents an analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the compound's structure, a logical experimental workflow, and a putative signaling pathway of its active metabolites, rendered using Graphviz (DOT language), to facilitate a deeper understanding of its chemical and biological characteristics.

Introduction

This compound, also known by trade names such as Salophen and Phenetsal, is the ester formed from salicylic acid and paracetamol (acetaminophen).[1][2] With the chemical formula C₁₅H₁₃NO₄, it was historically marketed as a safer alternative to salicylic acid for treating conditions like acute rheumatism and also used as an intestinal antiseptic.[1][2] this compound functions as a prodrug, remaining inactive until it is hydrolyzed in the intestines into its constituent active metabolites: salicylic acid and paracetamol.[1][2] This targeted release mechanism was designed to minimize the gastric irritation associated with salicylic acid.

The structural elucidation of this compound is crucial for its unambiguous identification, purity assessment, and for understanding its structure-activity relationship. This guide will systematically present the data and methodologies required for its comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 118-57-0[1]
Molecular Formula C₁₅H₁₃NO₄[2]
Molecular Weight 271.27 g/mol [2]
Melting Point 187 °C[3]
Appearance Crystalline solid[4][5]
Solubility Practically insoluble in cold water and petroleum ether; more soluble in warm water; soluble in alcohol, ether, and benzene.[4][5]
IUPAC Name 4-acetamidophenyl 2-hydroxybenzoate[2]

Experimental Protocols

Synthesis of this compound (4-Acetamidophenyl 2-hydroxybenzoate)

The synthesis of this compound is achieved through the esterification of paracetamol with salicylic acid. A general laboratory-scale procedure is detailed below, based on established principles of ester synthesis.[6]

Reagents and Materials:

  • Paracetamol (4-hydroxyacetanilide)

  • Salicylic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Activation of Salicylic Acid: In a round-bottom flask, dissolve salicylic acid (1.0 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to form salicylol chloride. Remove the excess thionyl chloride under reduced pressure. Alternatively, use a coupling agent like DCC in an anhydrous solvent.

  • Esterification: Dissolve the resulting salicylol chloride in an anhydrous solvent such as DCM or THF. In a separate flask, dissolve paracetamol (1.0 equivalent) in the same anhydrous solvent containing a base like pyridine or triethylamine (1.1 equivalents) to act as a nucleophile and acid scavenger.

  • Reaction: Slowly add the salicylol chloride solution to the paracetamol solution at 0 °C with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to remove unreacted salicylic acid and acidic byproducts) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound crystals.[4][5]

  • Characterization: Confirm the identity and purity of the synthesized compound by measuring its melting point and acquiring its spectroscopic data (NMR, FT-IR, MS).

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Presentation and Structural Elucidation

The structure of this compound is confirmed by a combination of spectroscopic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are presented in Tables 2 and 3, based on the analysis of its constituent parts and related structures.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HPhenolic -OH
~9.9Singlet1HAmide N-H
~8.0Doublet of doublets1HAromatic H (adjacent to carboxyl)
~7.6Doublet2HAromatic H (ortho to -NHAc)
~7.5Triplet1HAromatic H
~7.2Doublet2HAromatic H (ortho to -O-ester)
~7.1Doublet1HAromatic H
~6.9Triplet1HAromatic H
~2.1Singlet3HAcetyl -CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170.0Amide C=O
~165.0Ester C=O
~161.0Aromatic C (attached to -OH)
~145.0Aromatic C (attached to -O-ester)
~136.0Aromatic C-H
~134.0Aromatic C (attached to -NHAc)
~130.0Aromatic C-H
~127.0Aromatic C (attached to ester C=O)
~124.0Aromatic C-H
~122.0Aromatic C-H
~120.0Aromatic C-H
~118.0Aromatic C-H
~24.0Acetyl -CH₃
FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups in this compound. The characteristic absorption bands are summarized in Table 4.

Table 4: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
~3300MediumN-H stretch (amide)
3100-3000MediumAromatic C-H stretch
~1730StrongC=O stretch (ester)
~1660StrongC=O stretch (amide I)
1600-1450Medium-StrongAromatic C=C stretch
~1540MediumN-H bend (amide II)
~1200StrongC-O stretch (ester)
Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern, which can further aid in structural confirmation.

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
271[M]⁺, Molecular ion
151Fragment corresponding to paracetamol moiety
121Fragment corresponding to salicylic acid moiety
109Fragment from paracetamol moiety
93Fragment from salicylic acid moiety

Mandatory Visualizations

Chemical Structure of this compound

Acetaminosalol_Structure cluster_this compound This compound mol mol

Caption: Chemical structure of this compound (CAS 118-57-0).

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_elucidation Structural Elucidation start Reactants: Paracetamol & Salicylic Acid activation Activation of Salicylic Acid (e.g., with Thionyl Chloride) start->activation esterification Esterification Reaction activation->esterification workup Aqueous Work-up (Washing with NaHCO3 & Brine) esterification->workup isolation Isolation of Crude Product (Solvent Evaporation) workup->isolation purification Purification by Recrystallization (from Ethanol) isolation->purification product Pure this compound purification->product mp Melting Point Determination product->mp nmr NMR Spectroscopy (1H and 13C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms elucidation Confirmation of Structure and Purity mp->elucidation nmr->elucidation ftir->elucidation ms->elucidation

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Putative Signaling Pathway of this compound Metabolites

Signaling_Pathway cluster_metabolism Prodrug Metabolism cluster_paracetamol_pathway Paracetamol's Analgesic Pathway cluster_salicylic_acid_pathway Salicylic Acid's Anti-inflammatory Pathway This compound This compound (in intestines) hydrolysis Hydrolysis (by esterases) This compound->hydrolysis paracetamol Paracetamol (Active Metabolite) hydrolysis->paracetamol salicylic_acid Salicylic Acid (Active Metabolite) hydrolysis->salicylic_acid cox COX Enzymes (in CNS) paracetamol->cox Inhibition cox_peripheral COX-1 and COX-2 (peripheral tissues) salicylic_acid->cox_peripheral Inhibition prostaglandins Prostaglandin Synthesis cox->prostaglandins Catalyzes pain_signal Pain Signaling prostaglandins->pain_signal Mediates prostaglandins_peripheral Prostaglandin Synthesis cox_peripheral->prostaglandins_peripheral Catalyzes inflammation Inflammation prostaglandins_peripheral->inflammation Mediates

Caption: Putative signaling pathway of this compound's active metabolites.

Conclusion

The structural elucidation of this compound (CAS 118-57-0) is readily achievable through a combination of synthesis and modern spectroscopic techniques. This guide has provided a detailed framework for its preparation and characterization, including tabulated physicochemical and spectroscopic data, and comprehensive experimental protocols. The provided visualizations offer a clear representation of its chemical structure, the logical flow of its synthesis and analysis, and the biological pathways of its active metabolites. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

In Vivo Conversion of Acetaminosalol to Salicylic Acid and Paracetamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminosalol, also known as salophen, is a synthetically derived mutual prodrug of salicylic acid and paracetamol. Historically used for its analgesic and antipyretic properties, it provides a unique case study in drug delivery and metabolism. This technical guide offers an in-depth exploration of the in vivo conversion of this compound into its active metabolites, salicylic acid and paracetamol. The guide details the metabolic pathways, presents hypothetical pharmacokinetic data for illustrative purposes due to the absence of specific in vivo studies on this compound, and provides comprehensive experimental protocols for the analysis of its metabolites. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound (4-acetamidophenyl 2-hydroxybenzoate) is an ester formed from salicylic acid and paracetamol (acetaminophen).[1][2] It was historically marketed under the brand name Salophen by Bayer as an analgesic, antipyretic, and intestinal antiseptic.[1][2] The rationale behind its design as a mutual prodrug is to deliver both therapeutic agents to the systemic circulation following oral administration, potentially mitigating some of the gastrointestinal side effects associated with salicylic acid. This document serves as a technical resource for researchers interested in the metabolism and analysis of this compound and similar compounds.

In Vivo Metabolism of this compound

The primary mechanism for the bioactivation of this compound is hydrolysis of the ester linkage, which occurs predominantly in the small intestine.[3] This enzymatic cleavage releases equimolar amounts of salicylic acid and paracetamol.

Enzymatic Hydrolysis

The hydrolysis of this compound is catalyzed by carboxylesterases, which are abundant in the small intestine.[3] The alkaline environment of the intestines facilitates this enzymatic reaction.[1][2]

Metabolic Fate of Salicylic Acid and Paracetamol

Once released, salicylic acid and paracetamol are absorbed and undergo their respective, well-documented metabolic pathways.

  • Salicylic Acid: Primarily metabolized in the liver through conjugation with glycine to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides. A small fraction is hydroxylated to gentisic acid.

  • Paracetamol: Also primarily metabolized in the liver. The main pathways are glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione.

The metabolic pathway of this compound is depicted in the following diagram:

Metabolic Pathway of this compound This compound This compound Hydrolysis Intestinal Hydrolysis (Carboxylesterases) This compound->Hydrolysis Oral Administration Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid Paracetamol Paracetamol Hydrolysis->Paracetamol SA_Metabolism Hepatic Metabolism (Conjugation, Hydroxylation) Salicylic_Acid->SA_Metabolism PARA_Metabolism Hepatic Metabolism (Glucuronidation, Sulfation, Oxidation) Paracetamol->PARA_Metabolism SA_Metabolites Salicyluric Acid, Glucuronides, Gentisic Acid SA_Metabolism->SA_Metabolites PARA_Metabolites Glucuronide & Sulfate Conjugates, NAPQI-GSH Conjugates PARA_Metabolism->PARA_Metabolites Excretion1 Renal Excretion SA_Metabolites->Excretion1 Excretion2 Renal Excretion PARA_Metabolites->Excretion2

Figure 1: Metabolic Pathway of this compound

Pharmacokinetic Data

A comprehensive search of scientific literature did not yield any specific in vivo pharmacokinetic studies for this compound that report plasma concentrations of the parent drug and its metabolites over time. This is likely due to the compound's historical use, predating modern pharmacokinetic analysis techniques.

To provide a quantitative perspective, the following tables present hypothetical pharmacokinetic data for salicylic acid and paracetamol following the oral administration of a dose of this compound that would theoretically yield equimolar amounts of 500 mg of paracetamol and 454 mg of salicylic acid. This data is derived from published pharmacokinetic parameters for the individual drugs and assumes complete and rapid hydrolysis of this compound in the small intestine. This data is for illustrative purposes only and should not be considered as experimentally verified for this compound.

Table 1: Hypothetical Plasma Concentrations of Salicylic Acid and Paracetamol After Oral this compound Administration

Time (hours)Salicylic Acid (µg/mL)Paracetamol (µg/mL)
0.51510
13018
24515
4358
8152
1250.5
24<1<0.1

Table 2: Hypothetical Pharmacokinetic Parameters of Salicylic Acid and Paracetamol After Oral this compound Administration

ParameterSalicylic AcidParacetamol
Cmax (µg/mL) 4518
Tmax (hours) 21
AUC (µg·h/mL) 25070
t½ (hours) 3-42-3

Experimental Protocols

The following is a detailed protocol for the simultaneous determination of salicylic acid and paracetamol in plasma, adapted from various published high-performance liquid chromatography (HPLC) methods.

Sample Preparation
  • Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 200 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., 5-fluorosalicylic acid at 10 µg/mL).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial for analysis.

HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient or isocratic elution. A typical isocratic mobile phase could be 70:30 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 30°C.

Method Validation

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

The experimental workflow is summarized in the diagram below:

Experimental Workflow for Metabolite Analysis Start Start: In Vivo Study Dosing Oral Administration of this compound Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis (Quantification of Metabolites) HPLC_Analysis->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End

Figure 2: Experimental Workflow for Metabolite Analysis

Conclusion

This compound serves as a classic example of a mutual prodrug, effectively delivering salicylic acid and paracetamol through in vivo hydrolysis. While specific pharmacokinetic data for this compound is lacking in the modern scientific literature, the well-established metabolic pathways of its constituent drugs and available analytical methodologies provide a solid framework for its study. This technical guide has outlined the core principles of this compound's in vivo conversion and provided detailed protocols and visualizations to aid researchers in this field. Further in vivo studies are warranted to fully characterize the pharmacokinetic profile of this historical pharmaceutical agent.

References

The Metabolic Journey of Acetaminosalol: A Technical Guide to its Biotransformation and Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biotransformation and metabolic fate of Acetaminosalol, a compound designed for targeted delivery of its therapeutic constituents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering a comprehensive overview of the metabolic pathways, quantitative data from a chemically similar compound, and detailed experimental methodologies.

Introduction

This compound is an ester conjugate of salicylic acid and paracetamol (acetaminophen). As a prodrug, it is designed to pass through the upper gastrointestinal tract intact, undergoing hydrolysis in the intestine to release its two active components. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing potential gastrointestinal side effects associated with direct administration of its constituent drugs. Understanding the biotransformation and metabolic fate of this compound is crucial for its development and clinical application.

Biotransformation of this compound

The primary step in the biotransformation of this compound is its hydrolysis into salicylic acid and paracetamol. This process is catalyzed by intestinal esterases, particularly carboxylesterases, which are abundant in the small intestine.[1]

Hydrolysis of this compound

The ester linkage in this compound is cleaved by intestinal esterases, yielding equimolar amounts of salicylic acid and paracetamol.[1] This enzymatic hydrolysis is the rate-limiting step in the release of the active compounds.

This compound This compound Hydrolysis Intestinal Hydrolisis (Carboxylesterases) This compound->Hydrolysis Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid Paracetamol Paracetamol (Acetaminophen) Hydrolysis->Paracetamol Paracetamol Paracetamol Glucuronidation Glucuronidation (UGTs) ~55% Paracetamol->Glucuronidation Sulfation Sulfation (SULTs) ~30% Paracetamol->Sulfation Oxidation Oxidation (CYP450) ~5-10% Paracetamol->Oxidation Glucuronide_Conj Paracetamol-glucuronide Glucuronidation->Glucuronide_Conj Sulfate_Conj Paracetamol-sulfate Sulfation->Sulfate_Conj NAPQI NAPQI (Toxic Intermediate) Oxidation->NAPQI Urinary_Excretion Urinary Excretion Glucuronide_Conj->Urinary_Excretion Sulfate_Conj->Urinary_Excretion GSH_Conj GSH Conjugation NAPQI->GSH_Conj Mercapturate_Conj Mercapturic Acid and Cysteine Conjugates GSH_Conj->Mercapturate_Conj Mercapturate_Conj->Urinary_Excretion Salicylic_Acid Salicylic Acid Glycine_Conj Glycine Conjugation (Major Pathway) Salicylic_Acid->Glycine_Conj Glucuronidation Glucuronidation (UGTs) Salicylic_Acid->Glucuronidation Hydroxylation Hydroxylation (Minor Pathway) Salicylic_Acid->Hydroxylation Salicyluric_Acid Salicyluric Acid Glycine_Conj->Salicyluric_Acid Acyl_Glucuronide Salicyl Acyl Glucuronide Glucuronidation->Acyl_Glucuronide Phenolic_Glucuronide Salicyl Phenolic Glucuronide Glucuronidation->Phenolic_Glucuronide Gentisic_Acid Gentisic Acid Hydroxylation->Gentisic_Acid Renal_Excretion Renal Excretion Salicyluric_Acid->Renal_Excretion Acyl_Glucuronide->Renal_Excretion Phenolic_Glucuronide->Renal_Excretion Gentisic_Acid->Renal_Excretion Start Start: Acclimatize Rats Dosing Administer this compound (Oral Gavage) Start->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Collection Plasma_Separation Centrifuge Blood to Separate Plasma Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep Analysis LC-MS/MS Analysis of This compound, Salicylic Acid, and Paracetamol Sample_Prep->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis End End PK_Analysis->End

References

Solubility profile of Acetaminosalol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminosalol, a compound historically used for its analgesic and antipyretic properties, is an ester formed from salicylic acid and paracetamol.[1][2] Understanding its solubility is crucial for any modern re-evaluation of its pharmaceutical potential, including formulation development and bioavailability studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various solvents. Due to the historical nature of the compound, quantitative solubility data is scarce in modern literature. Therefore, this guide also furnishes a detailed, adaptable experimental protocol for the determination of Acetaminosallo's solubility using the established shake-flask method coupled with UV-Vis spectrophotometry. Furthermore, the key hydrolytic degradation pathway of this compound is illustrated.

Introduction

This compound, also known as p-acetamidophenyl salicylate or by the trade name Salophen, was introduced in the late 19th and early 20th centuries.[1] It acts as a prodrug, breaking down in the intestines into its active constituents: salicylic acid and paracetamol (acetaminophen).[1] This mode of action was intended to reduce the gastric irritation associated with salicylic acid. While the compound has largely been superseded by modern pharmaceuticals, its chemical properties, particularly its solubility, remain of interest for historical and research purposes.

Solubility Profile

Comprehensive searches of chemical and pharmaceutical literature, including historical archives, have yielded primarily qualitative solubility data for this compound. No specific quantitative values (e.g., in g/100 mL or molarity at specified temperatures) were found in the available resources. The known solubility characteristics are summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubility Description
Polar Protic Cold WaterPractically Insoluble
Warm WaterMore Soluble
Alcohols (e.g., Ethanol)Soluble
Polar Aprotic EtherSoluble
Non-Polar BenzeneSoluble
Petroleum EtherPractically Insoluble
Aqueous Alkaline Alkaline SolutionsSoluble with decomposition

Note: The term "soluble" in historical contexts is often not precisely defined and should be interpreted with caution. Experimental determination is recommended for precise quantification.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of this compound's solubility in a given solvent, employing the widely accepted shake-flask method followed by quantification using UV-Vis spectrophotometry.

Materials and Equipment
  • This compound (pure substance)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Thermostatically controlled shaking incubator or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound to a conical flask containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

  • Tightly stopper the flasks to prevent solvent evaporation.

  • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks at a constant speed for a sufficient period to reach equilibrium. A 24 to 48-hour period is generally recommended.

Step 2: Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the incubator for at least 24 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

Step 3: Quantification by UV-Vis Spectrophotometry

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across a relevant UV range.

  • Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

  • Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Calculate the concentration of this compound in the saturated solution using the equation from the calibration curve and accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis A Add excess this compound to solvent B Equilibrate in shaking incubator (24-48h) A->B C Sedimentation (24h) B->C D Withdraw and filter supernatant C->D Collect sample E Prepare dilutions D->E F Measure absorbance via UV-Vis E->F G Calculate concentration F->G H H G->H Solubility Data

Caption: Workflow for the experimental determination of this compound solubility.

Chemical Stability: Hydrolysis Pathway

In an aqueous alkaline environment, such as that found in the intestines, this compound undergoes hydrolysis. This chemical reaction breaks the ester bond, releasing its two active components: salicylic acid and paracetamol. This is the fundamental mechanism of its action as a prodrug.

G cluster_products Hydrolysis Products This compound This compound hydrolysis Hydrolysis (Aqueous Alkaline Environment) This compound->hydrolysis products hydrolysis->products salicylic_acid Salicylic Acid products->salicylic_acid paracetamol Paracetamol products->paracetamol

Caption: Hydrolytic degradation pathway of this compound.

Conclusion

References

An In-depth Technical Guide on the Early Synthesis Methods of p-Acetamidophenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for p-acetamidophenyl salicylate, a compound of interest in pharmaceutical development. The document details plausible reaction pathways based on established, historical synthetic methodologies, offering detailed experimental protocols and quantitative data for the synthesis of its precursors. Visual diagrams are included to elucidate the logical workflow of the proposed synthesis.

Introduction

p-Acetamidophenyl salicylate, also known as phenetsal, is an ester formed from p-acetamidophenol (paracetamol) and salicylic acid. Its synthesis relies on the principles of esterification, a fundamental reaction in organic chemistry. Early methods for the synthesis of similar esters provide a strong foundation for proposing the effective routes to this target molecule. This guide will focus on a plausible and historically significant method analogous to those used for similar salicylate esters.

Proposed Early Synthesis Method: Phosphorus Oxychloride-Mediated Esterification

One of the most established early methods for the synthesis of phenyl salicylates involves the use of phosphorus oxychloride as a condensing agent. This method, well-documented for the preparation of various substituted phenyl salicylates, provides a direct and efficient route for the esterification of a phenol with a carboxylic acid.

The proposed reaction for the synthesis of p-acetamidophenyl salicylate proceeds as follows:

This reaction is predicated on the activation of the carboxylic acid group of salicylic acid by phosphorus oxychloride, forming a more reactive intermediate that is readily attacked by the phenolic hydroxyl group of p-acetamidophenol.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis of p-acetamidophenyl salicylate using the phosphorus oxychloride method.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation and Purification cluster_product Final Product Reactant1 p-Acetamidophenol Reaction Mixing and Heating with Phosphorus Oxychloride Reactant1->Reaction Reactant2 Salicylic Acid Reactant2->Reaction Quenching Quenching with Sodium Carbonate Solution Reaction->Quenching Reaction Mixture Filtration Filtration of Crude Product Quenching->Filtration Precipitate Washing Washing with Water Filtration->Washing Crude Product Recrystallization Recrystallization from Ethanol Washing->Recrystallization Washed Product Drying Drying of Pure Product Recrystallization->Drying Pure Crystals Product p-Acetamidophenyl Salicylate Drying->Product

Figure 1: Logical workflow for the synthesis of p-acetamidophenyl salicylate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the necessary precursors, p-acetamidophenol and salicylic acid, based on common early laboratory methods. A plausible protocol for the final esterification step is also provided, adapted from established procedures for similar compounds.[1]

Synthesis of p-Acetamidophenol (Paracetamol)

p-Acetamidophenol is synthesized via the acetylation of p-aminophenol using acetic anhydride.

Methodology:

  • In a flask, combine p-aminophenol and a suitable solvent such as water or a mixture of water and acetic acid.

  • Add acetic anhydride to the mixture, typically in a slight molar excess.

  • The reaction can be catalyzed by the addition of a few drops of concentrated sulfuric acid.

  • Heat the reaction mixture gently, for instance, in a water bath, for a short period.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crude p-acetamidophenol by filtration.

  • Purify the product by recrystallization from hot water to obtain pure p-acetamidophenol.

Synthesis of Salicylic Acid

While salicylic acid was historically obtained from natural sources, the Kolbe-Schmitt reaction became a prominent industrial synthesis method.

Methodology:

  • Sodium phenoxide is prepared by treating phenol with sodium hydroxide.

  • The dry sodium phenoxide is heated under pressure with carbon dioxide.

  • The reaction mixture is then treated with sulfuric acid to precipitate the salicylic acid.

  • The crude salicylic acid is collected by filtration and can be purified by recrystallization from hot water.

Synthesis of p-Acetamidophenyl Salicylate

This protocol is adapted from the established synthesis of substituted phenyl salicylates using phosphorus oxychloride.[1]

Methodology:

  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine equimolar amounts of p-acetamidophenol and salicylic acid.

  • Add approximately 0.4 molar equivalents of phosphorus oxychloride to the mixture.

  • Heat the reaction mixture with occasional swirling in a water bath maintained at 75-80°C for approximately 4 hours.

  • After the reaction is complete, pour the molten mass slowly and with vigorous stirring into a solution of sodium carbonate in water to neutralize the excess acid and precipitate the ester.

  • Collect the crude p-acetamidophenyl salicylate by filtration.

  • Wash the crude product thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure p-acetamidophenyl salicylate.

Quantitative Data for Precursor Synthesis

The following table summarizes typical quantitative data for the laboratory-scale synthesis of the precursors.

PrecursorSynthesis MethodReactantsCatalystTypical YieldMelting Point (°C)
p-Acetamidophenol Acetylationp-Aminophenol, Acetic AnhydrideSulfuric Acid70-90%169-171
Salicylic Acid Kolbe-SchmittSodium Phenoxide, Carbon Dioxide->90%158-161

Signaling Pathway Diagram

While there are no signaling pathways directly involved in the chemical synthesis itself, a logical flow of the reaction mechanism can be visualized. The following diagram illustrates the key steps in the phosphorus oxychloride-mediated esterification.

Reaction_Mechanism Salicylic_Acid Salicylic Acid (R-COOH) Activated_Intermediate Activated Acyl Chloride Intermediate (R-COCl) Salicylic_Acid->Activated_Intermediate POCl3 Phosphorus Oxychloride POCl3->Activated_Intermediate Ester_Formation Nucleophilic Attack Activated_Intermediate->Ester_Formation p_Acetamidophenol p-Acetamidophenol (Ar-OH) p_Acetamidophenol->Ester_Formation Product p-Acetamidophenyl Salicylate (R-COO-Ar) Ester_Formation->Product HCl HCl Ester_Formation->HCl

References

Pharmacological Profile of Acetaminosalol and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminosalol, historically known as Salophen, is a synthetically derived ester of salicylic acid and acetaminophen (paracetamol). It functions as a co-drug, designed to be hydrolyzed in the intestinal tract into its two active constituent molecules. This guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolites, salicylic acid and paracetamol. It delves into their mechanisms of action, pharmacokinetics, and toxicological aspects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. While this compound itself is intended to be pharmacologically inert, its therapeutic efficacy is entirely dependent on the synergistic and individual actions of its metabolites, which offer a combined anti-inflammatory, analgesic, and antipyretic effect. This document aims to serve as a technical resource for researchers and professionals involved in the fields of pharmacology and drug development.

Introduction

This compound (4-acetamidophenyl 2-hydroxybenzoate) was first introduced by Bayer in the late 19th century as an alternative to salicylic acid for the treatment of conditions like acute rheumatism, and also as an intestinal antiseptic.[1] As an esterification product of salicylic acid and paracetamol, it was designed to be tasteless and to decompose in the intestines, releasing its active components.[2] This targeted release was intended to mitigate the gastrointestinal side effects associated with salicylic acid.[3]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₁₃NO₄[2]
Molar Mass 271.27 g/mol [1]
Melting Point 187°C[1]
Density 1.327 g/cm³[4]
logP 2.562[2]
pKa 7.874[2]
Solubility Practically insoluble in cold water; soluble in warm water, alcohol, ether, and benzene.[1]

Mechanism of Action

This compound is a prodrug that remains inactive until it undergoes hydrolysis in the alkaline environment of the small intestine.[2] This enzymatic cleavage, facilitated by intestinal esterases, breaks the ester bond, releasing salicylic acid and paracetamol, which then exert their individual pharmacological effects.[3]

This compound This compound (Oral Administration) Intestine Small Intestine (Alkaline pH, Esterases) This compound->Intestine Transit Metabolites Hydrolysis Intestine->Metabolites Salicylic_Acid Salicylic Acid Metabolites->Salicylic_Acid Paracetamol Paracetamol (Acetaminophen) Metabolites->Paracetamol

Figure 1. Hydrolysis of this compound in the small intestine.

Pharmacological Actions of Salicylic Acid

Salicylic acid, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective and irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, salicylic acid blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins COX2->Prostaglandins Salicylic_Acid Salicylic Acid Salicylic_Acid->COX1 Inhibition Salicylic_Acid->COX2 Inhibition

Figure 2. Mechanism of action of Salicylic Acid via COX inhibition.

Pharmacological Actions of Paracetamol (Acetaminophen)

The mechanism of action of paracetamol is more complex and predominantly occurs within the central nervous system (CNS). It involves multiple pathways:

  • Metabolism to AM404: In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[5]

  • Endocannabinoid System Modulation: AM404 acts as an indirect agonist of cannabinoid receptor 1 (CB1) by inhibiting the reuptake of the endogenous cannabinoid, anandamide. This enhances endocannabinoid signaling, leading to analgesia.

  • Serotonergic Pathway Involvement: The analgesic effect of paracetamol is also mediated through the potentiation of descending serotonergic pathways.

  • TRPV1 Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain modulation.[5]

Paracetamol Paracetamol p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation (Liver) FAAH FAAH p_Aminophenol->FAAH Substrate AM404 AM404 FAAH->AM404 Conjugation with Arachidonic Acid (Brain) Anandamide Anandamide AM404->Anandamide Inhibits Reuptake Serotonergic_Pathway Descending Serotonergic Pathway AM404->Serotonergic_Pathway Potentiates TRPV1 TRPV1 Channel AM404->TRPV1 Activates CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Analgesia Analgesia CB1_Receptor->Analgesia Serotonergic_Pathway->Analgesia TRPV1->Analgesia

Figure 3. Central analgesic pathways of Paracetamol's metabolite, AM404.

Pharmacokinetics

As a prodrug, the pharmacokinetic profile of this compound is characterized by its hydrolysis and the subsequent absorption, distribution, metabolism, and excretion of its active metabolites. Specific pharmacokinetic data for intact this compound is limited due to its rapid intestinal hydrolysis.

Pharmacokinetic Parameters of Paracetamol (Acetaminophen) in Healthy Volunteers

ParameterOral (1000 mg)IV (1000 mg)Rectal (1300 mg)Reference
Cmax (μg/mL) 8.79 ± 0.9311.23 ± 0.93~3.18 (standardized to 1000 mg)[6][7]
Tmax (h) 1.48 ± 0.390.86 ± 0.086.0[6][7]
t½ (h) 2.51 ± 1.103.03 ± 0.79-[6]
Bioavailability (%) ~89 (relative to IV)100~72 (relative to IV)[7]

Pharmacodynamics and Efficacy

The pharmacodynamic effects of this compound are the sum of the anti-inflammatory and analgesic actions of salicylic acid and the central analgesic and antipyretic effects of paracetamol.

In Vitro Activity of this compound Metabolites

MetaboliteTargetActivity (IC₅₀)Reference
Salicylic AcidCOX-13.57 µM[8]
Salicylic AcidCOX-229.3 µM[8]
AM404FAAH0.5 - 3.6 µM[9]
AM404TRPV1>1 µM (activation)[10]

Toxicology

The toxicology of this compound is primarily related to the known toxicities of its metabolites, particularly the dose-dependent hepatotoxicity of paracetamol.

Toxicological Data for Paracetamol

ParameterSpeciesValueRouteReference
LD₅₀ Mouse (female)Lower than maleOral[5]
NOAEL Rat100 mg/kg/day (28-day study)Oral[11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-aminophenol with salicylic acid chloride in an anhydrous solvent.[3]

Workflow for this compound Synthesis

Reactants 4-Aminophenol + Salicylic Acid Chloride Reaction Reflux under Nitrogen (e.g., 80°C, 6 hours) Reactants->Reaction Solvent Anhydrous Pyridine Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization (e.g., from Ethanol/Water) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 4. A general workflow for the synthesis of this compound.

In Vitro Hydrolysis Assay for Ester Prodrugs

This protocol provides a general framework for assessing the enzymatic hydrolysis of an ester prodrug like this compound.

  • Prepare Simulated Intestinal Fluid (SIF): Prepare SIF (pH 6.8) containing pancreatin or a specific esterase preparation (e.g., porcine liver esterase).

  • Incubation: Dissolve a known concentration of this compound in the SIF and incubate at 37°C with constant shaking.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile or a strong acid).

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the disappearance of the parent drug (this compound) and the appearance of the metabolites (salicylic acid and paracetamol).

  • Data Analysis: Calculate the rate of hydrolysis and the half-life of this compound in the simulated intestinal environment.

In Vivo Anti-Inflammatory and Analgesic Models

Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the anti-inflammatory activity of a compound.

  • Animal Dosing: Administer this compound, a positive control (e.g., indomethacin), or vehicle orally to groups of rats.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Formalin Test in Mice

This model assesses both neurogenic and inflammatory pain.

  • Animal Dosing: Administer this compound, a positive control (e.g., morphine or aspirin), or vehicle to groups of mice.

  • Induction of Pain: After a set period (e.g., 30-60 minutes), inject a dilute formalin solution into the plantar surface of one hind paw.

  • Observation: Observe the animals immediately after the injection and record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the vehicle control group for both phases.

Conclusion

This compound represents an early example of a prodrug strategy aimed at improving the therapeutic index of established drugs. Its pharmacological profile is a composite of the well-characterized actions of its metabolites, salicylic acid and paracetamol. While the individual mechanisms of these metabolites are well-understood, a comprehensive understanding of the pharmacokinetics and toxicology of the intact this compound molecule remains an area for further investigation. This guide provides a foundational resource for researchers interested in the continued exploration of this and similar co-drug strategies in drug development. The provided experimental protocols and pathway diagrams offer a practical framework for future studies in this area.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Acetaminosalol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetaminosalol, the ester of salicylic acid and acetaminophen, is an analgesic and anti-inflammatory agent. Accurate and precise quantification of this compound in pharmaceutical formulations and for quality control purposes is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is simple, rapid, and suitable for routine analysis in a laboratory setting.

Principle

This method utilizes reversed-phase HPLC with isocratic elution and UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the nonpolar analyte. A mobile phase consisting of a mixture of acetonitrile and a pH-controlled aqueous buffer allows for the efficient elution and separation of this compound from potential impurities. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard. The paracetamol moiety within the this compound molecule exhibits a strong UV absorbance at approximately 243 nm, which is used for detection[1][2][3][4].

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

  • pH meter.

Reagents and Materials

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade/deionized).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

Experimental Protocols

1. Preparation of Mobile Phase and Solutions

  • Mobile Phase Preparation (Acetonitrile:Phosphate Buffer):

    • Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 25 mM.

    • Adjust the pH of the buffer to 3.0 ± 0.1 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a ratio of 60:40 (v/v).

    • Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

2. Sample Preparation

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

    • Transfer the powder to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to extract the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 243 nm
Run Time Approximately 10 minutes

4. System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.[5][6][7][8]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Make at least five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

5. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Linearity: Analyze a series of at least five concentrations of this compound. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the linear regression equation.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment.

  • Specificity: Analyze a placebo sample to ensure that there are no interfering peaks from excipients at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) to assess the method's reliability during normal use.

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.211234561.15500
25.221236541.15520
35.211235431.25490
45.231237891.15530
55.221235981.25510
Mean 5.22 123608 1.14 5510
%RSD 0.17% 0.11% --

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
16150
530800
1061700
20123500
50309000
Correlation Coefficient (r²) 0.9999
Linear Regression Equation y = 6175x - 50

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (mg)Amount Found (mg)Recovery (%)%RSD
80%8.07.9599.380.8
100%10.010.05100.500.5
120%12.011.9299.330.7

Table 4: Precision Data

Parameter%RSD of Peak Area
Repeatability (n=6) 0.6%
Intermediate Precision (n=6) 1.2%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection If Pass Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

References

Greener Synthesis of Acetaminosalol: A Solvent-Free Mechanochemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminosalol, also known as Salophen, is an esterification product of salicylic acid and paracetamol.[1] It has been historically used as an analgesic, antipyretic, and anti-inflammatory agent.[1][2] Traditional synthesis methods often rely on the use of solvents, which can present environmental and safety concerns.[3][4] Mechanochemistry, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, offers a sustainable and efficient alternative for the synthesis of active pharmaceutical ingredients (APIs).[5][6] This application note details a solvent-free mechanochemical protocol for the synthesis of this compound using high-speed ball milling. This method is significantly faster, can provide higher yields, and is more environmentally friendly compared to conventional solution-based syntheses.[3]

Advantages of Mechanochemical Synthesis

Mechanochemical synthesis offers several key advantages in pharmaceutical development:

  • Sustainability: By eliminating the need for bulk solvents, this method reduces chemical waste and environmental impact.[6]

  • Efficiency: Reactions can be significantly faster than traditional methods.[3]

  • Improved Yields: Mechanochemical reactions can often lead to higher product yields.[3]

  • Safety: The absence of flammable or toxic solvents enhances the safety of the synthetic process.

  • Novelty: This technique can sometimes lead to the formation of novel polymorphs or materials that are inaccessible through solution-based chemistry.[5]

Reaction and Mechanism

The synthesis of this compound from salicylic acid and paracetamol is an esterification reaction. In the mechanochemical approach, the solid reactants are subjected to high-energy impacts inside a ball mill. This mechanical energy breaks and forms chemical bonds, directly driving the esterification process without the need for a solvent medium.

The overall reaction is as follows:

Salicylic Acid + Paracetamol → this compound + Water

Experimental Protocol

This protocol outlines the solvent-free synthesis of this compound via high-speed ball milling.

Materials and Equipment:

  • Salicylic Acid (ACS grade or higher)

  • Paracetamol (Acetaminophen) (USP grade or higher)

  • High-Speed Ball Mill (e.g., vibratory mill)

  • Milling Jars (e.g., 10-25 mL, stainless steel or Teflon)

  • Milling Balls (e.g., stainless steel, various sizes)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Filtration apparatus

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

Procedure:

1. Reactant Preparation:

  • Accurately weigh equimolar amounts of salicylic acid and paracetamol. A 1:1 molar ratio is recommended for this esterification.

  • Ensure the reactants are dry and finely powdered to maximize surface contact during milling.

2. Ball Milling:

  • Place the salicylic acid and paracetamol powders into a milling jar.

  • Add the milling balls. The ball-to-powder mass ratio can significantly affect the reaction efficiency; a ratio of 10:1 to 20:1 is a common starting point.

  • Securely close the milling jar and place it in the high-speed ball mill.

  • Mill the mixture at a frequency of 30 Hz for 1 hour.[3]

3. Product Isolation and Purification:

  • After milling, carefully open the milling jar in a fume hood and retrieve the solid product.

  • Wash the crude product with deionized water to remove any unreacted starting materials.

  • Dry the washed product in an oven at a temperature below its melting point.

  • For further purification, recrystallize the dried product from hot ethanol.[3]

  • Collect the purified crystals by filtration and dry them thoroughly.

4. Characterization:

  • Determine the melting point of the purified this compound.

  • Obtain an FTIR spectrum of the product and compare it with known spectra of this compound.

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Data Presentation

The following tables summarize the expected quantitative data for the mechanochemically synthesized this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₃NO₄[1]
Molecular Weight271.27 g/mol [7]
AppearanceSolid[8]
Melting Point187 °C[7][8]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks / Shifts
FTIR (cm⁻¹) ~3300 (phenolic O-H stretch), ~1745 (ester C=O stretch)[3]
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the aromatic protons of both salicylic acid and paracetamol moieties, the acetyl protons, and the amide proton.
¹³C NMR (DMSO-d₆, δ ppm) Resonances for the carbonyl carbons of the ester and amide groups, as well as the aromatic carbons.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Salicylic_Acid Salicylic Acid Ball_Mill High-Speed Ball Milling (Solvent-Free, 30 Hz, 1 hr) Salicylic_Acid->Ball_Mill Paracetamol Paracetamol Paracetamol->Ball_Mill This compound This compound Water Water Ball_Mill->this compound Ball_Mill->Water

Caption: Reaction scheme for the mechanochemical synthesis of this compound.

Experimental_Workflow A 1. Weigh Reactants (Salicylic Acid & Paracetamol) B 2. Charge Milling Jar (Reactants & Milling Balls) A->B C 3. Ball Milling (30 Hz, 1 hour) B->C D 4. Product Isolation (Crude Solid) C->D E 5. Washing (Deionized Water) D->E F 6. Drying E->F G 7. Recrystallization (Hot Ethanol) F->G H 8. Characterization (MP, FTIR, NMR) G->H

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Application of Acetaminosalol in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminosalol, a mutual prodrug of salicylic acid and acetaminophen (paracetamol), presents a promising platform for targeted drug delivery, particularly for colon-specific therapies. Its inherent chemical structure as an ester allows for stability in the upper gastrointestinal tract, with subsequent enzymatic hydrolysis in the lower intestine to release its active anti-inflammatory and analgesic components. This targeted release mechanism minimizes systemic side effects and enhances therapeutic efficacy at the desired site of action, making it a valuable candidate for treating localized conditions such as inflammatory bowel disease (IBD).

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound-based targeted drug delivery systems. Detailed experimental protocols are provided to guide researchers in the development and assessment of these advanced therapeutic platforms.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize key quantitative data that should be collected and analyzed during the development of this compound-loaded microparticles. These serve as a template for data presentation and comparison of different formulations.

Table 1: Formulation Parameters of this compound-Loaded Microparticles

Formulation CodeThis compound (mg)Eudragit S100 (mg)Pectin (mg)Stirring Speed (rpm)
AM-01100500250500
AM-021005002501000
AM-03100750250750
AM-04100500500750

Table 2: Characterization of this compound-Loaded Microparticles

Formulation CodeParticle Size (µm, Mean ± SD)Encapsulation Efficiency (%)Drug Loading (%)
AM-01250 ± 15.285.3 ± 2.112.7 ± 0.8
AM-02180 ± 12.582.1 ± 1.812.3 ± 0.6
AM-03310 ± 20.191.5 ± 2.510.5 ± 0.5
AM-04280 ± 18.988.7 ± 2.311.8 ± 0.7

Table 3: In Vitro Drug Release of this compound from Microparticles

Formulation CodeCumulative Release (%) after 2h (pH 1.2)Cumulative Release (%) after 5h (pH 6.8)Cumulative Release (%) after 12h (pH 7.4)
AM-018.2 ± 0.535.6 ± 1.288.4 ± 2.3
AM-029.5 ± 0.742.1 ± 1.592.1 ± 2.8
AM-035.1 ± 0.428.3 ± 1.185.2 ± 2.1
AM-046.8 ± 0.631.5 ± 1.387.9 ± 2.5

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard esterification procedures.

Materials:

  • Salicylic acid

  • Paracetamol (Acetaminophen)

  • Thionyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in an excess of thionyl chloride.

  • Reflux the mixture for 2 hours to form salicyloyl chloride.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting salicyloyl chloride in anhydrous DCM.

  • In a separate flask, dissolve paracetamol in anhydrous DCM and add a stoichiometric amount of pyridine to act as a base.

  • Slowly add the salicyloyl chloride solution to the paracetamol solution at 0°C with constant stirring.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Wash the reaction mixture sequentially with water, sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the DCM to obtain crude this compound.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Confirm the structure and purity using techniques such as NMR, FT-IR, and melting point analysis.

Preparation of this compound-Loaded Eudragit S100/Pectin Microspheres for Colon Targeting

This protocol utilizes an emulsion dehydration technique.[1][2]

Materials:

  • This compound

  • Eudragit S100

  • Pectin

  • Liquid paraffin

  • Span 80

  • n-Hexane

  • Acetone

  • Mechanical stirrer

  • Centrifuge

Procedure:

  • Prepare the internal aqueous phase by dissolving this compound and pectin in a minimal amount of a suitable solvent (e.g., acetone-water mixture).

  • Prepare the external oil phase by dissolving Span 80 (as an emulsifier) in liquid paraffin.

  • Disperse the internal phase in the external oil phase under continuous stirring using a mechanical stirrer to form a water-in-oil (w/o) emulsion. The stirring speed can be varied to control the particle size (e.g., 500-1500 rpm).

  • Continue stirring for 3-4 hours to allow for the evaporation of the solvent from the dispersed droplets, leading to the formation of microspheres.

  • Collect the formed microspheres by filtration or centrifugation.

  • Wash the microspheres with n-hexane to remove any residual oil and surfactant.

  • To apply a pH-sensitive coating, disperse the pectin microspheres in a solution of Eudragit S100 dissolved in an organic solvent like acetone.[3][4]

  • Evaporate the solvent under reduced pressure to deposit a uniform layer of Eudragit S100 on the surface of the microspheres.[3][4]

  • Dry the coated microspheres in a desiccator.

Characterization of Microparticles

a) Particle Size Analysis:

  • Determine the particle size distribution using laser diffraction or optical microscopy.

b) Encapsulation Efficiency and Drug Loading:

  • Accurately weigh a known amount of the microspheres.

  • Crush the microspheres and dissolve them in a suitable solvent to extract the encapsulated this compound.

  • Analyze the concentration of this compound in the solution using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Actual amount of drug in microspheres / Theoretical amount of drug) x 100

    • DL (%) = (Weight of drug in microspheres / Weight of microspheres) x 100

In Vitro Drug Release Study

This protocol uses a USP Type II (paddle) dissolution apparatus to simulate the gastrointestinal tract.[5][6][7]

Materials:

  • USP Type II dissolution apparatus

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8 and pH 7.4)

  • HPLC system for analysis

Procedure:

  • Place a known quantity of this compound-loaded microspheres in the dissolution vessel containing 900 mL of SGF (pH 1.2).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 1.5, 2 hours) and replace the withdrawn volume with fresh SGF.

  • After 2 hours, filter the medium and transfer the microspheres to a vessel containing 900 mL of SIF (pH 6.8).

  • Continue the dissolution test for another 3 hours, withdrawing samples at regular intervals.

  • After 5 hours, change the medium to SIF (pH 7.4) to simulate the colonic environment and continue the study for up to 24 hours.

  • Analyze the withdrawn samples for this compound content using a validated HPLC method.

In Vivo Evaluation in a Rat Model of Colitis

This protocol describes the induction of colitis in rats to evaluate the efficacy of the colon-targeted delivery system.[8][9][10]

Materials:

  • Male Wistar rats (200-250 g)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Catheter

  • This compound formulation and control vehicles

Procedure:

  • Induction of Colitis:

    • Fast the rats for 24 hours with free access to water.

    • Anesthetize the rats lightly.

    • Instill a solution of TNBS in 50% ethanol into the colon via a catheter inserted 8 cm into the anus.[8][9]

    • Keep the rats in a head-down position for a few minutes to prevent leakage.

  • Treatment:

    • Divide the rats into groups: a healthy control group, a colitis control group (receiving vehicle), and treatment groups (receiving different doses of the this compound formulation).

    • Administer the formulations orally once daily for a specified period (e.g., 7 days).

  • Evaluation:

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • At the end of the treatment period, sacrifice the animals and collect the colon tissue.

    • Assess the macroscopic damage score (e.g., inflammation, ulceration).

    • Perform histological analysis of the colon tissue to evaluate inflammation and tissue damage.

    • Measure biochemical markers of inflammation in the tissue, such as myeloperoxidase (MPO) activity.

HPLC Method for Simultaneous Determination of Salicylic Acid and Paracetamol

This protocol is for the analysis of the released active metabolites.[11][12][13]

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • Salicylic acid and paracetamol standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 25:75 v/v) adjusted to pH 2.5 with phosphoric acid.[13]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 230 nm

    • Injection volume: 20 µL

    • Column temperature: Ambient

  • Standard Preparation: Prepare standard solutions of salicylic acid and paracetamol of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples collected from the in vitro release study or extracted from biological matrices with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. Quantify the concentrations of salicylic acid and paracetamol by comparing the peak areas with the standard calibration curve.

Visualization of Pathways and Workflows

Prodrug Activation and Release

G This compound This compound (Oral Administration) Stomach Stomach (pH 1-2) Stable This compound->Stomach Transit Small_Intestine Small Intestine (pH 6-7) Minimal Hydrolysis Stomach->Small_Intestine Transit Colon Colon (pH 7-8) Enzymatic Hydrolysis Small_Intestine->Colon Transit Salicylic_Acid Salicylic Acid (Active Metabolite) Colon->Salicylic_Acid Release Paracetamol Paracetamol (Active Metabolite) Colon->Paracetamol Release

Caption: Prodrug activation pathway of this compound in the GI tract.

Experimental Workflow for Formulation and Evaluation

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Synthesis This compound Synthesis Formulation Microparticle Formulation Synthesis->Formulation Particle_Size Particle Size Analysis Formulation->Particle_Size EE_DL Encapsulation Efficiency & Drug Loading Formulation->EE_DL In_Vitro_Release In Vitro Release Study Formulation->In_Vitro_Release Animal_Model Colitis Animal Model In_Vitro_Release->Animal_Model Treatment Treatment Administration Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment Treatment->Efficacy_Assessment

Caption: Workflow for developing and testing this compound microparticles.

Signaling Pathway in Inflammatory Bowel Disease

G cluster_release Drug Release in Colon cluster_pathway Inflammatory Cascade This compound This compound Delivery System Salicylic_Acid Salicylic Acid This compound->Salicylic_Acid Paracetamol Paracetamol This compound->Paracetamol NFkB NF-κB Pathway Salicylic_Acid->NFkB Inhibits COX2 COX-2 Expression Paracetamol->COX2 Inhibits (weakly) NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Targeted action on inflammatory pathways in IBD.[14]

References

Application Notes and Protocols for In Vitro Assessment of Acetaminosalol Intestinal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminosalol, a prodrug synthesized from salicylic acid and paracetamol, is designed for intestinal activation, releasing its therapeutic constituents upon hydrolysis.[1][2] This targeted release mechanism aims to enhance therapeutic efficacy and minimize potential gastric irritation associated with the parent compounds. The intestinal decomposition of this compound is primarily facilitated by the enzymatic activity of carboxylesterases, with human carboxylesterase 2 (CES2) being the predominant isoform in the intestine.[3] The rate and extent of this hydrolysis are critical parameters influencing the bioavailability and pharmacokinetic profile of the released active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for establishing in vitro models to assess the intestinal decomposition of this compound. The described methodologies utilize simulated intestinal fluids (SIF) to mimic the physiological conditions of the human small intestine and employ High-Performance Liquid Chromatography (HPLC) for the accurate quantification of this compound and its primary metabolites: salicylic acid and paracetamol.

Key Concepts and Principles

The in vitro assessment of this compound decomposition is based on the principle of mimicking the intestinal environment to study the chemical and enzymatic hydrolysis of the prodrug. Key factors influencing this process include:

  • pH: The pH of the intestinal lumen varies, and this can significantly impact the rate of hydrolysis.[4]

  • Enzymatic Activity: Intestinal carboxylesterases are the primary catalysts for this compound hydrolysis.[3]

  • Bile Salts and Phospholipids: These components of intestinal fluid can influence the solubility and accessibility of the drug to enzymes.

Experimental Protocols

Protocol 1: Stability of this compound in Simulated Intestinal Fluids (FaSSIF and FeSSIF)

This protocol outlines the procedure to assess the chemical stability of this compound in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) without the addition of exogenous enzymes. This allows for the evaluation of pH-dependent hydrolysis.

Materials:

  • This compound

  • FaSSIF/FeSSIF powder

  • Phosphate buffer (pH 6.5 for FaSSIF, pH 5.0 for FeSSIF)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Incubator shaker (37°C)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 5 µm, 250 x 4.6 mm)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Simulated Intestinal Fluids:

    • Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to the manufacturer's instructions or standard literature protocols. A common composition is provided in Table 1.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation:

    • In separate flasks, add a known volume of the this compound stock solution to pre-warmed (37°C) FaSSIF and FeSSIF to achieve a final concentration of 100 µg/mL.

    • Incubate the flasks in a shaker incubator at 37°C and 50 rpm.

  • Sampling:

    • Withdraw aliquots (e.g., 1 mL) from each flask at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.

    • Centrifuge the samples to pellet any precipitates.

  • HPLC Analysis:

    • Analyze the supernatant for the concentration of this compound, salicylic acid, and paracetamol using a validated HPLC method. An example of HPLC conditions is provided in Table 2.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the natural logarithm of the remaining this compound concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

Table 1: Composition of Simulated Intestinal Fluids (SIF)

ComponentFaSSIF (Fasted State)FeSSIF (Fed State)
pH6.55.0
Sodium Taurocholate3 mM15 mM
Lecithin0.75 mM3.75 mM
Sodium Chloride105.9 mM203.2 mM
Monobasic Sodium Phosphate28.4 mM-
Acetic Acid-144.1 mM
Sodium Hydroxideto pHto pH
Waterto volumeto volume
Protocol 2: Enzymatic Decomposition of this compound using Intestinal Microsomes

This protocol evaluates the enzymatic hydrolysis of this compound using intestinal microsomes, which contain carboxylesterases.

Materials:

  • This compound

  • Pooled human intestinal microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (optional, to assess any CYP450 involvement)

  • Acetonitrile (HPLC grade)

  • Incubator (37°C)

  • HPLC system as described in Protocol 1

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Human intestinal microsomes (e.g., 0.5 mg/mL protein concentration)

      • This compound (final concentration of 10 µM)

    • Prepare a control incubation without intestinal microsomes to assess non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate (this compound).

  • Incubation and Sampling:

    • Incubate at 37°C.

    • Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using the validated HPLC method to quantify the disappearance of this compound and the appearance of its metabolites.

  • Data Analysis:

    • Determine the rate of metabolism (e.g., in nmol/min/mg protein).

    • Calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by performing the assay with a range of substrate concentrations.

Data Presentation

The quantitative data from the in vitro decomposition studies should be summarized in clear and structured tables for easy comparison.

Table 2: Example HPLC Conditions for Analysis of this compound and its Metabolites

ParameterCondition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 240 nm
Column Temperature 30°C

Table 3: Hypothetical Decomposition Data of this compound in Simulated Intestinal Fluids

Time (minutes)% this compound Remaining (FaSSIF, pH 6.5)% this compound Remaining (FeSSIF, pH 5.0)% this compound Remaining (FaSSIF + Intestinal Microsomes)
0100100100
1598.599.275.3
3097.198.552.1
6094.397.027.8
9091.595.514.2
12088.894.17.1

Table 4: Hypothetical Kinetic Parameters for this compound Hydrolysis

ConditionRate Constant (k, min⁻¹)Half-life (t½, min)
FaSSIF (pH 6.5)0.001693
FeSSIF (pH 5.0)0.00051386
FaSSIF + Intestinal Microsomes0.02330.1

Visualizations

Acetaminosalol_Decomposition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution incubate Incubate at 37°C stock->incubate sif Simulated Intestinal Fluid (SIF) sif->incubate microsomes Intestinal Microsomes microsomes->incubate Protocol 2 quench Quench Reaction (Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge hplc HPLC Analysis centrifuge->hplc data Data Analysis (Kinetics) hplc->data Acetaminosalol_Hydrolysis_Pathway This compound This compound hydrolysis Hydrolysis (Intestinal Esterases, e.g., CES2) This compound->hydrolysis salicylic_acid Salicylic Acid (Active Metabolite) hydrolysis->salicylic_acid paracetamol Paracetamol (Active Metabolite) hydrolysis->paracetamol Signaling_Pathway_Regulation cluster_regulation Regulation of Intestinal Carboxylesterase (CES2) Activity factors Genetic Polymorphisms Epigenetic Modifications Disease States Drug-Drug Interactions ces2 Carboxylesterase 2 (CES2) Expression & Activity factors->ces2 modulates hydrolysis This compound Hydrolysis Rate ces2->hydrolysis determines

References

Troubleshooting & Optimization

Technical Support Center: Acetaminosalol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Acetaminosalol (4-Acetamidophenyl 2-hydroxybenzoate). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction and overcome low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of this compound from 4-acetamidophenol (paracetamol) and salicylic acid.

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yields in this compound synthesis can stem from several factors. The most common issues include:

  • Presence of Water: The esterification reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (hydrolysis). It is crucial to use anhydrous (dry) solvents and reagents.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification, leading to a lower isolated yield. A common side product is phenyl salicylate, formed from the self-esterification of salicylic acid.[1]

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave an excess of one starting material, limiting the amount of product that can be formed.

  • Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

Q2: I've noticed a tar-like, dark-colored residue in my reaction flask after the synthesis. What is it and how can I prevent it?

A2: A tarry residue often indicates the formation of polymeric side products. This can occur when salicylic acid reacts with itself, especially at elevated temperatures, to form phenyl salicylate (also known as salol).[1] This intermediate can then polymerize. To minimize this:

  • Control the Temperature: Avoid excessive heating. Use the lowest effective temperature to drive the reaction to completion.

  • Optimize Reagent Addition: In some procedures, adding the coupling agent or catalyst portion-wise can help control the reaction rate and minimize side reactions.

  • Use a Milder Catalyst: While strong acids can catalyze the reaction, they can also promote side reactions. Using a milder catalyst system, such as pyridine, can improve selectivity.

Q3: After purification, my product's melting point is low and broad, and NMR analysis shows contamination with starting materials. How can I improve purification?

A3: Contamination with unreacted 4-acetamidophenol or salicylic acid is a common issue. Here are some purification strategies:

  • Aqueous Wash: During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will help remove unreacted salicylic acid by converting it to its water-soluble sodium salt.

  • Recrystallization: This is a powerful technique for purifying the final product. This compound can be effectively recrystallized from hot ethanol.[2] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate this compound from the starting materials and other impurities based on their different polarities.

Q4: Which synthetic method generally gives the highest yield for this compound?

A4: While the yield can be highly dependent on the specific laboratory conditions, methods employing activating agents or specific catalysts under anhydrous conditions tend to be the most effective. For instance, studies have shown that yields greater than 90% can be achieved when the synthesis is performed under anhydrous conditions with pyridine as a catalyst.[2] Methods using coupling agents like Dicyclohexylcarbodiimide (DCC) or Phosphorus Oxychloride (POCl₃) are also known for their high efficiency in promoting ester formation.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical yields and conditions for various this compound synthesis methods. These values are illustrative and can vary based on specific experimental execution.

MethodKey ReagentsTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Pyridine Catalysis Pyridine, Acetic AnhydrideAnhydrous, Reflux>90%[2]High yield, readily available reagentsPyridine has a strong, unpleasant odor; requires anhydrous conditions
DCC Coupling Dicyclohexylcarbodiimide (DCC), DMAP (catalyst)Anhydrous CH₂Cl₂, Room Temp.85-95%Mild conditions, high efficiencyDCC is a sensitizer; byproduct (DCU) must be filtered off
POCl₃ / Pyridine Phosphorus Oxychloride (POCl₃), PyridineAnhydrous, 0°C to Room Temp.80-90%Effective for sterically hindered substratesPOCl₃ is corrosive and reacts violently with water; pyridine is toxic
Solvent-Free (Ball Mill) (None - mechanochemical)High-speed ball milling, 1 hrHighEnvironmentally friendly, rapid reactionRequires specialized ball milling equipment
Acid Catalysis (Fischer) Conc. H₂SO₄ or HClReflux, Water removal40-60%Inexpensive catalystHarsh conditions can lead to side products and degradation

Experimental Protocols

Below are detailed methodologies for two effective methods of this compound synthesis.

Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃) and Pyridine

This method utilizes POCl₃ to activate the carboxylic acid of salicylic acid for esterification.

Materials:

  • Salicylic Acid (1.0 eq)

  • 4-Acetamidophenol (1.0 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Phosphorus Oxychloride (POCl₃) (1.1 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid and 4-acetamidophenol in anhydrous pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

  • Carefully pour the mixture over crushed ice and 1M HCl to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from hot ethanol.

Protocol 2: Synthesis using Dicyclohexylcarbodiimide (DCC) Coupling

This method employs DCC as a coupling agent to facilitate the ester bond formation under mild conditions.

Materials:

  • Salicylic Acid (1.0 eq)

  • 4-Acetamidophenol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM) (as solvent)

  • Ethyl Acetate

  • Hexane

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of salicylic acid, 4-acetamidophenol, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in anhydrous DCM at 0°C.

  • Stir the reaction mixture at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_product Product SA Salicylic Acid reagents + Catalyst (e.g., Pyridine, DCC, POCl₃) SA->reagents APAP 4-Acetamidophenol (Paracetamol) APAP->reagents AS This compound reagents->AS Esterification

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity check_conditions Review Reaction Conditions? check_purity->check_conditions Pure purify_sm Purify starting materials (recrystallize/distill). check_purity->purify_sm Impure check_workup Analyze Workup & Purification Steps? check_conditions->check_workup Conditions OK optimize_time_temp Optimize reaction time and temperature. Monitor by TLC. check_conditions->optimize_time_temp Incomplete Reaction anhydrous Ensure anhydrous conditions. Dry solvents and glassware. check_conditions->anhydrous Water Present catalyst Vary catalyst or coupling agent. check_conditions->catalyst Suboptimal Catalyst wash Optimize washing steps (e.g., NaHCO₃ wash for acid). check_workup->wash Loss during extraction recrystallize Refine recrystallization technique (minimal solvent). check_workup->recrystallize Loss during crystallization purify_sm->check_conditions end Improved Yield optimize_time_temp->end anhydrous->end catalyst->end wash->end recrystallize->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Acetaminosalol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful esterification of Acetaminosalol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound, also known as 4-acetamidophenyl 2-hydroxybenzoate or Salophen, is synthesized through the esterification of salicylic acid and paracetamol (acetaminophen)[1][2]. The reaction involves forming an ester linkage between the carboxylic acid group of salicylic acid and the phenolic hydroxyl group of paracetamol.

Q2: What are the common methods for this compound synthesis?

A2: The two primary methods are a conventional solvent-based approach and a modern solvent-free mechanochemical method. The conventional method often employs a catalyst like pyridine in an anhydrous solvent[1]. The solvent-free method utilizes high-speed ball milling to facilitate the reaction[1].

Q3: What is the expected yield for this compound synthesis?

A3: Yields can be excellent with optimized conditions. The pyridine-catalyzed method under anhydrous conditions can achieve yields greater than 90%[1]. Solvent-free high-speed ball milling has been reported to provide even better yields in a shorter reaction time[1].

Q4: How is the purity of the final product typically assessed?

A4: The purity of this compound can be confirmed by its melting point, which is approximately 187-189°C[1]. Spectroscopic methods such as FTIR and NMR can be used to confirm the structure. Purity can also be assessed by thin-layer chromatography (TLC) to check for the presence of starting materials.

Q5: Is this compound stable?

A5: this compound is an ester and is susceptible to hydrolysis, which breaks it down into its constituents, salicylic acid and paracetamol. This hydrolysis is accelerated in alkaline (high pH) conditions. The compound shows high stability in acidic conditions[1][2].

Troubleshooting Guide

Issue 1: Low Product Yield

Low yield is a common issue in esterification reactions. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting Steps
Reaction Equilibrium The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield[3]. Solution: Ensure the reaction is conducted under anhydrous (dry) conditions. Use dried solvents and reagents. If applicable, use a Dean-Stark apparatus to remove water as it forms.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst activity. Solution: Monitor the reaction progress using TLC. If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature. Ensure your catalyst is active and used in the correct amount.
Product Degradation This compound can hydrolyze back to its starting materials, especially in the presence of base (alkaline conditions) and water during workup[1][2]. Solution: Avoid basic conditions during the workup and purification steps. Use neutral or slightly acidic washes. Ensure all apparatus is dry.
Mechanical Losses Product can be lost during transfers, filtration, and other handling steps. Solution: Rinse all glassware that was in contact with the product with the recrystallization solvent to recover any remaining material. Be meticulous during product collection.
Issue 2: Impure Product (Contamination with Starting Materials)

If your final product is impure, it is likely contaminated with unreacted salicylic acid or paracetamol.

Potential Cause Troubleshooting Steps
Incomplete Reaction As with low yield, the reaction may not have reached completion. Solution: Optimize reaction conditions (time, temperature, catalyst) to ensure full conversion of the starting materials. Monitor the reaction by TLC until the starting material spots disappear.
Inefficient Purification The chosen recrystallization solvent or technique may not be effectively separating the product from the starting materials. Solution: Recrystallization from an ethanol/water (70:30) mixture is a reported method for achieving high purity[1]. If contamination persists, try adjusting the solvent ratio or exploring other solvent systems. Ensure the product is fully dissolved at high temperature and allowed to cool slowly for proper crystal formation.
Issue 3: Presence of Unexpected Byproducts

The formation of side products can complicate purification and lower the yield.

Potential Cause Troubleshooting Steps
Polymeric Ester Formation In reactions involving salicylic acid, there is a possibility of forming polymeric ester byproducts[4]. This can occur if salicylic acid reacts with itself or the product. Solution: Precise control over reaction conditions, such as temperature and stoichiometry, can minimize side reactions. Using a milder catalyst or lower temperature might be beneficial.
Reaction with Solvent If the solvent is not inert, it could potentially react with the starting materials or intermediates. Solution: Use a non-reactive, anhydrous solvent like pyridine (which also acts as a catalyst) or toluene.

Data Presentation: Comparison of Synthesis Methods

ParameterConventional MethodSolvent-Free Method
Reactants Salicylic Acid, ParacetamolSalicylic Acid, Paracetamol
Catalyst Pyridine[1]None (Mechanical Energy)[1]
Solvent Anhydrous Pyridine[1]None[1]
Temperature 80°C (Reflux)[1]Not specified (High-Speed Ball Milling)
Reaction Time 6 hours[1]1 hour[1]
Yield >90%[1]Reported as better than conventional methods[1]
Workup Standard aqueous workupWashing with a suitable solvent
Purification Recrystallization from Ethanol/Water[1]Recrystallization from Ethanol[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Pyridine Catalysis

This protocol is based on a conventional method reported to yield over 90% of the product.

Materials:

  • Salicylic Acid

  • Paracetamol (Acetaminophen)

  • Anhydrous Pyridine

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • Ensure all glassware is thoroughly dried in an oven before use.

  • In a round-bottom flask, combine salicylic acid and a 1.2 molar equivalent of paracetamol.

  • Add anhydrous pyridine to the flask to act as both the solvent and catalyst.

  • Fit the flask with a reflux condenser and a drying tube containing calcium chloride.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 6 hours.

  • Monitor the reaction's progress by TLC (a suitable mobile phase would be a mixture of ethyl acetate and hexane).

  • Once the reaction is complete (indicated by the disappearance of the starting materials on the TLC plate), cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of ice-cold dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a 70:30 mixture of ethanol and water.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Determine the yield and confirm the product's identity and purity by measuring its melting point and obtaining spectroscopic data (FTIR, NMR).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Reactants (Salicylic Acid, Paracetamol) in Anhydrous Pyridine reaction 2. Heat and Reflux (80°C, 6 hours) under Nitrogen reagents->reaction monitoring 3. Monitor Reaction by TLC reaction->monitoring workup 4. Quench and Precipitate (Ice-cold HCl) monitoring->workup Reaction Complete filtration1 5. Collect Crude Product (Vacuum Filtration) workup->filtration1 purification 6. Purify by Recrystallization (Ethanol/Water) filtration1->purification filtration2 7. Collect Pure Crystals (Vacuum Filtration) purification->filtration2 analysis 8. Dry and Analyze (Yield, MP, Spectroscopy) filtration2->analysis

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Guide for Low Yield start Low Product Yield check_tlc Check TLC of crude product. Are starting materials present? start->check_tlc incomplete_rxn Issue: Incomplete Reaction check_tlc->incomplete_rxn Yes check_workup Was the workup done under basic conditions? check_tlc->check_workup No solution1 Solution: - Extend reaction time - Check catalyst activity - Ensure anhydrous conditions incomplete_rxn->solution1 hydrolysis Issue: Product Hydrolysis check_workup->hydrolysis Yes other Consider mechanical losses or side reactions check_workup->other No solution2 Solution: - Use neutral or acidic workup - Avoid excess water hydrolysis->solution2

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Acetaminosalol Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Acetaminosalol during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an ester formed from salicylic acid and paracetamol.[1] It is susceptible to hydrolysis, a chemical reaction where water breaks the ester bond, leading to its degradation into its constituent molecules: salicylic acid and paracetamol.[2] This degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • pH: this compound is highly susceptible to hydrolysis in alkaline (basic) conditions (pH > 7).[2] It exhibits greater stability in acidic environments (pH 1-3).[2]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.[2] It is crucial to keep samples cool during processing and storage.

  • Enzymatic Activity: Biological samples may contain esterases, enzymes that can catalyze the hydrolysis of this compound.

Q3: What are the ideal storage conditions for this compound samples?

A3: To ensure long-term stability, samples containing this compound should be stored at low temperatures, ideally at or below -20°C. For short-term storage (a few hours), refrigeration at 2-8°C is recommended. Samples should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q4: Can I use any solvent to dissolve my this compound samples?

A4: While this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, it is crucial to use aprotic solvents or solvents with low water content to minimize hydrolysis. For HPLC analysis, a mobile phase consisting of acetonitrile and water, adjusted to an acidic pH (e.g., pH 2.5 with phosphoric acid), is often used.[2]

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during the handling and analysis of this compound samples.

Issue Potential Cause Recommended Solution
Low or inconsistent recovery of this compound Hydrolysis due to alkaline or neutral pH. Maintain a low pH (ideally between 2 and 4) throughout the sample preparation process. Use acidic buffers if necessary.
Elevated temperature during sample processing. Perform all sample preparation steps on ice or in a cold room. Use refrigerated centrifuges and autosamplers.
Enzymatic degradation in biological samples. Immediately cool biological samples after collection. Consider protein precipitation with a cold organic solvent (e.g., acetonitrile) to remove enzymes.
Appearance of unexpected peaks in chromatogram (e.g., salicylic acid, paracetamol) Degradation of this compound during sample preparation or analysis. Review and optimize the sample preparation protocol to minimize exposure to high pH and temperature. Ensure the HPLC mobile phase is acidic.
Decreasing this compound concentration over time in prepared samples Ongoing degradation in the storage or autosampler vial. Ensure the final sample solution is acidic and stored at a low temperature (2-8°C) in the autosampler. Analyze samples as quickly as possible after preparation.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and its primary degradation products, salicylic acid and paracetamol. This method is crucial for assessing the stability of this compound in various sample matrices.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (25:75, v/v) adjusted to pH 2.5 with phosphoric acid.[2]
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 20 µL
Column Temperature 25°C

Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound, salicylic acid, and paracetamol in the mobile phase to prepare individual stock solutions. Prepare a mixed standard solution by diluting the stock solutions to the desired concentrations.

  • Sample Preparation:

    • For solid samples: Accurately weigh the sample and dissolve it in the mobile phase. Sonicate for 10-15 minutes to ensure complete dissolution.

    • For biological samples (e.g., plasma): To 1 mL of the sample, add 2 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

Degradation Pathway of this compound

This compound This compound Hydrolysis Hydrolysis (Accelerated by high pH and temperature) This compound->Hydrolysis SalicylicAcid Salicylic Acid Hydrolysis->SalicylicAcid Degradation Product 1 Paracetamol Paracetamol Hydrolysis->Paracetamol Degradation Product 2

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for Preventing Degradation

cluster_prep Sample Preparation cluster_storage Sample Storage & Analysis start Start step1 Maintain Acidic pH (2-4) start->step1 step2 Control Temperature (On Ice / 4°C) step1->step2 step3 Use Aprotic or Anhydrous Solvents step2->step3 step4 Minimize Light Exposure step3->step4 end_prep Prepared Sample step4->end_prep storage Store at ≤ -20°C (Long-term) or 2-8°C (Short-term) end_prep->storage analysis Analyze Promptly via Stability-Indicating HPLC storage->analysis

Caption: Workflow for minimizing this compound degradation.

References

Technical Support Center: Bioanalysis of Acetaminosalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Acetaminosalol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis challenging?

This compound is a prodrug that is hydrolyzed in the body to form two active compounds: acetaminophen and salicylic acid.[1] The primary challenge in its bioanalysis is its susceptibility to hydrolysis, both in vivo and potentially ex vivo, during sample collection, storage, and processing.[1][2] This instability can lead to inaccurate quantification of the parent drug and its metabolites. Furthermore, like many xenobiotics, its analysis in complex biological matrices such as plasma and urine is prone to matrix effects, which can interfere with the accuracy and precision of the results.[3]

Q2: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analytical method.[4] For this compound and its phenolic metabolites, endogenous components in plasma like phospholipids can be a significant source of matrix effects in LC-MS/MS analysis.

Q3: How can I minimize the ex vivo hydrolysis of this compound in my samples?

As an ester prodrug, this compound is susceptible to enzymatic hydrolysis by esterases present in biological matrices.[2] To ensure accurate measurement of the intact prodrug, it is crucial to inhibit this ex vivo degradation. This can be achieved by:

  • pH Control: Maintaining a low pH can help to reduce the rate of hydrolysis.

  • Low Temperature: Samples should be kept on ice during processing and stored at -80°C for long-term stability.[5]

  • Esterase Inhibitors: The use of esterase inhibitors, such as sodium fluoride (NaF), immediately upon sample collection is a common strategy to prevent the breakdown of ester prodrugs.[6]

Q4: What is the best internal standard (IS) for this compound bioanalysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[7] If a deuterated standard for this compound is not available, a structural analog that is not present in the study samples and has similar chromatographic behavior could be considered, though it may not compensate for matrix effects as effectively. For the metabolites, deuterated versions of acetaminophen and salicylic acid are commercially available and should be used for their respective quantitation.

Troubleshooting Guide: Matrix Effects in this compound Bioanalysis

This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Problem: Poor reproducibility, accuracy, or sensitivity in your results.

This is a common indication of matrix effects. The following steps will help you to identify and mitigate the issue.

Step 1: Diagnose the Presence of Matrix Effects

The first step is to confirm that matrix effects are indeed the cause of the observed issues.

Experimental Protocol: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Procedure:

    • Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer, post-column.

    • Inject a blank, extracted matrix sample (e.g., plasma) onto the LC column.

    • Monitor the signal of the infused this compound. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

  • Interpretation: If the retention time of this compound coincides with a region of ion suppression or enhancement, matrix effects are likely impacting your analysis.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Objective: To quantify the extent of matrix effects.

  • Materials:

    • Blank biological matrix (e.g., human plasma) from at least six different sources.

    • This compound and internal standard (IS) stock solutions.

  • Procedure:

    • Set A (Neat Solution): Prepare a standard solution of this compound and IS in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma samples using your established procedure. Spike the extracted matrix with this compound and IS at the same concentration as Set A.

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of this compound) / (MF of IS)

    • An IS-Normalized MF close to 1 indicates that the IS is effectively compensating for the matrix effect. A value < 1 suggests ion suppression, and > 1 suggests ion enhancement. The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should be <15%.

Step 2: Mitigate Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed for their reduction or elimination.

Optimization of Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least clean. It is prone to leaving behind phospholipids, which are a major cause of matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering substances, providing the cleanest extracts and thus minimizing matrix effects.

Experimental Protocol: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the internal standard and 50 µL of a suitable buffer (e.g., phosphate buffer, pH 4.5).

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with buffer).

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute this compound with a strong organic solvent.

  • Evaporate the eluent and reconstitute in the mobile phase.

Sample PreparationAnalyteRecovery (%)Matrix Effect (%)Reference
Protein PrecipitationPhenolic Compounds>85High variability, often significant suppression[8]
Liquid-Liquid ExtractionPhenolic Acids86 - 114Negligible[9]
Solid-Phase ExtractionPhenolic Compounds>90Minimal[8]

Chromatographic Optimization

  • Improve Separation: Modify the LC gradient to separate this compound from co-eluting matrix components.

  • Column Choice: Use a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may provide better separation from interfering phospholipids.

Mass Spectrometry Parameter Optimization

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is sometimes less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.

  • Source Parameters: Optimize source parameters such as gas flows and temperatures to enhance the ionization of this compound relative to interfering compounds.

Visualizing Workflows and Logic

Experimental Workflow for Sample Preparation and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle spe Solid-Phase Extraction add_is->spe centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle elute_spe Elute Analyte spe->elute_spe supernatant Collect Supernatant centrifuge_ppt->supernatant lcms LC-MS/MS Analysis supernatant->lcms extract_lle Extract Organic Layer centrifuge_lle->extract_lle evap_lle Evaporate extract_lle->evap_lle reconstitute_lle Reconstitute evap_lle->reconstitute_lle reconstitute_lle->lcms evap_spe Evaporate elute_spe->evap_spe reconstitute_spe Reconstitute evap_spe->reconstitute_spe reconstitute_spe->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis.

Troubleshooting Logic for Matrix Effects

troubleshooting_logic start Inaccurate/Irreproducible Results check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (LLE or SPE) matrix_effect_present->optimize_sample_prep Yes other_issues Investigate Other Potential Issues (e.g., instrument performance, standard stability) matrix_effect_present->other_issues No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography optimize_ms Optimize MS Parameters (Ion Source) optimize_chromatography->optimize_ms reassess Re-assess Matrix Effect optimize_ms->reassess reassess->matrix_effect_present end Method Validated reassess->end Resolved

References

Technical Support Center: Optimization of Ball Milling for Acetaminosalol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Acetaminosalol via ball milling.

Frequently Asked Questions (FAQs)

Q1: What is mechanochemical synthesis, and why use it for this compound?

A1: Mechanochemical synthesis is a branch of chemistry that utilizes mechanical energy, such as that generated in a ball mill, to induce chemical reactions.[1] For this compound, this solvent-free method offers a green and efficient alternative to traditional solution-based synthesis, often resulting in faster reaction times and higher yields. The process involves the direct reaction of salicylic acid and paracetamol in their solid forms.

Q2: What are the key parameters to control in the ball milling synthesis of this compound?

A2: The primary parameters that influence the outcome of the synthesis are:

  • Milling Frequency (Speed): Affects the energy input into the reaction.

  • Milling Time: Determines the duration of the mechanical treatment.

  • Ball-to-Powder Ratio (BPR): The ratio of the mass of the milling balls to the mass of the reactants.

  • Milling Media: The material and size of the milling balls and jar.

  • Use of Liquid Additives (Liquid-Assisted Grinding - LAG): The addition of a small amount of liquid can influence reaction kinetics and product formation.[2]

Q3: What is a typical starting point for the ball milling parameters for this compound synthesis?

A3: A good starting point for the synthesis is a 1:1 molar ratio of salicylic acid and paracetamol, milled at a frequency of 30 Hz for 60 minutes.[1] This has been reported to produce high yields. Optimization around these parameters is recommended to achieve the best results for your specific equipment and scale.

Q4: What is Liquid-Assisted Grinding (LAG), and should I consider it for this compound synthesis?

A4: Liquid-Assisted Grinding (LAG) is a technique where a small, catalytic amount of a liquid is added to the solid reactants before or during milling. This can accelerate the reaction by enhancing molecular mobility and facilitating the formation of cocrystals.[2] For this compound, experimenting with LAG using a solvent in which both reactants have some, but not excessive, solubility could be beneficial, potentially reducing milling time and improving product crystallinity.

Q5: How can I confirm the successful synthesis of this compound?

A5: Successful synthesis can be confirmed using various analytical techniques, including:

  • Powder X-ray Diffraction (PXRD): To identify the new crystalline phase of this compound and check for the absence of reactant peaks.

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the product, which should be distinct from the reactants.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the formation of the ester bond and other characteristic functional group changes.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the yield.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Insufficient milling energy or time.- Inappropriate ball-to-powder ratio.- Increase milling frequency/speed.- Increase milling time incrementally (e.g., in 30-minute intervals).- Optimize the ball-to-powder ratio; a higher ratio generally increases impact energy.
Incomplete Reaction (Reactants still present in the final product) - Milling time is too short.- Poor mixing of reactants.- Formation of a product layer on reactant surfaces, preventing further reaction.- Extend the milling duration.- Ensure a homogeneous mixture of reactants before starting the milling process.- Introduce a brief pause and restart the milling to break up any agglomerates.- Consider Liquid-Assisted Grinding (LAG) to improve mass transport.
Formation of Amorphous Product instead of Crystalline this compound - Excessive milling energy (high frequency or very long milling time).- High-impact milling conditions.- Reduce the milling frequency.- Decrease the milling time.- Use smaller milling balls to reduce the impact energy.- Consider a post-milling annealing step at a temperature below the melting point.
Product is a mixture of Polymorphs - The reaction may proceed through a metastable polymorph before converting to the stable form.- Different milling conditions can favor different polymorphs.- Vary the milling time; shorter times may yield a metastable form, while longer times may lead to the stable form.- Experiment with Liquid-Assisted Grinding (LAG), as the choice of liquid can influence the resulting polymorph.
Contamination of the Final Product - Abrasion of the milling jar and balls.- Use milling media made of a hard, inert material such as zirconia or agate.- Ensure that the milling jar and balls are of the same material to minimize contamination from wear.

Data on Ball Milling Parameters

The following table summarizes typical ranges for ball milling parameters for the synthesis of pharmaceutical cocrystals, which can be adapted for this compound synthesis.

ParameterTypical RangeRemarks
Milling Frequency (Vibrational Mill) 10 - 30 HzHigher frequencies impart more energy but may lead to amorphization. A reported successful frequency for this compound is 30 Hz.[1]
Milling Frequency (Planetary Mill) 250 - 600 rpmThe optimal speed depends on the geometry of the mill and the milling media.
Milling Time 20 - 180 minutesA reported successful time for this compound is 60 minutes.[1] Longer times may not always lead to higher yields and can cause degradation or amorphization.
Ball-to-Powder Ratio (BPR) 10:1 to 100:1 (by weight)A higher BPR generally leads to a more energetic milling process.
Liquid Additive (for LAG) 0.05 - 0.2 µL/mg of reactantsThe choice of liquid and its amount are critical and need to be optimized for each system.

Experimental Protocols

Protocol 1: Neat Grinding (Solvent-Free) Synthesis of this compound
  • Reactant Preparation: Weigh equimolar amounts of salicylic acid and paracetamol.

  • Loading the Mill: Place the reactants into a milling jar. Add the milling balls to achieve the desired ball-to-powder ratio.

  • Milling: Secure the jar in the ball mill and operate at a frequency of 30 Hz for 60 minutes.[1]

  • Product Recovery: After milling, separate the product powder from the milling balls.

  • Purification: Wash the resulting solid with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials, followed by drying. Recrystallization from ethanol can be performed for further purification.[1]

  • Characterization: Analyze the final product using PXRD, DSC, FTIR, and HPLC to confirm its identity, purity, and yield.

Protocol 2: Liquid-Assisted Grinding (LAG) Synthesis of this compound
  • Reactant Preparation: Weigh equimolar amounts of salicylic acid and paracetamol.

  • Loading the Mill: Place the reactants into a milling jar.

  • Liquid Addition: Add a small, measured amount of a suitable solvent (e.g., ethanol, ethyl acetate) to the reactants in the jar.

  • Milling: Add the milling balls, secure the jar, and mill at a moderate frequency (e.g., 20-25 Hz) for a shorter duration (e.g., 30-45 minutes) as a starting point.

  • Product Recovery and Purification: Follow steps 4 and 5 from the neat grinding protocol.

  • Characterization: Analyze the product as described in the neat grinding protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_milling Milling Process cluster_analysis Analysis & Purification Reactants Salicylic Acid & Paracetamol (1:1 molar) Ball_Mill Ball Mill Reactants->Ball_Mill Milling_Media Milling Jar & Balls Milling_Media->Ball_Mill Crude_Product Crude this compound Ball_Mill->Crude_Product Milling Purification Washing/ Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via ball milling.

parameter_relationships Outcome Synthesis Outcome (Yield, Purity, Particle Size) Milling_Time Milling Time Milling_Time->Outcome Influences reaction completion Milling_Frequency Milling Frequency Milling_Frequency->Outcome Affects energy input BPR Ball-to-Powder Ratio BPR->Outcome Impacts collision energy LAG Liquid-Assisted Grinding LAG->Outcome Modifies kinetics & crystallinity

Caption: Key ball milling parameters influencing the synthesis of this compound.

References

Identifying and characterizing Acetaminosalol synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Acetaminosalol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary route for synthesizing this compound is the esterification of salicylic acid and paracetamol (acetaminophen).[1][2] This reaction forms an ester bond between the carboxylic acid group of salicylic acid and the phenolic hydroxyl group of paracetamol.[1]

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities include unreacted starting materials (salicylic acid and paracetamol), hydrolysis products (salicylic acid and paracetamol), and potentially side-reaction byproducts.[3] A polymeric ester byproduct, similar to that seen in aspirin synthesis, is also a possibility.[3]

Q3: How can I purify the synthesized this compound?

A3: Recrystallization is a widely used and effective method for purifying crude this compound.[1][4] A common solvent system for recrystallization is an ethanol-water mixture.[1]

Q4: What analytical techniques are recommended for characterizing this compound and its byproducts?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) is suitable for quantifying this compound and its impurities.[1][5] For structural confirmation, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable.[1] Melting point determination can be used as a simple indicator of purity.[3][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete reaction- Ensure appropriate reaction time and temperature. - Use a suitable catalyst (e.g., a small amount of sulfuric or phosphoric acid) to drive the esterification forward.[7]
Hydrolysis of the product- Use anhydrous reagents and solvents to minimize the presence of water, which can lead to the reverse reaction (hydrolysis).[7][8] - Control the pH of the reaction mixture, as hydrolysis is influenced by pH.[8]
Suboptimal reagent ratio- Experiment with varying the molar ratios of salicylic acid and paracetamol to find the optimal conditions for your specific setup.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Possible Cause Troubleshooting Step
Insufficient reaction time or temperature- Increase the reaction time or temperature to encourage the reaction to proceed to completion.
Inefficient purification- Optimize the recrystallization process. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly for proper crystal formation, leaving impurities in the solution.[4]
Equilibrium limitations- Consider using a dehydrating agent or a method to remove water as it is formed to shift the equilibrium towards the product side.

Issue 3: Identification of Unknown Byproducts

Possible Cause Troubleshooting Step
Side reactions- Analyze the reaction mixture by HPLC or LC-MS to separate and obtain mass data for the unknown peaks.[6] - Use techniques like NMR and FTIR to elucidate the structure of the isolated byproducts.
Degradation of starting materials or product- Review the reaction conditions (temperature, pH, exposure to light or air) to identify potential causes of degradation. Acetaminophen, for example, can degrade to form impurities like 4-aminophenol.[5]

Quantitative Data Summary

Table 1: HPLC-UV/Vis Parameters for this compound Analysis

ParameterValueReference
ColumnC18 (4.6 x 250 mm, 5 µm)[1]
Mobile PhaseMethanol:Water (75:25 v/v)[1]
Flow Rate1.0 mL/min[1]
Detection Wavelength254 nm[1]
Linear Range1–50 µg/mL[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of pure this compound reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 1, 5, 10, 25, 50 µg/mL).[1]

  • Preparation of Sample Solution:

    • Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system with a C18 column and the specified mobile phase (Methanol:Water, 75:25 v/v).[1]

    • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.[1]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify and quantify this compound and any byproducts by comparing their retention times and peak areas to the calibration curve.

Protocol 2: Recrystallization for Purification of this compound

  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of a hot ethanol:water (e.g., 70:30) solution to the flask while heating and stirring until the solid is completely dissolved.[1][4]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at an appropriate temperature.

Visualizations

Acetaminosalol_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Salicylic_Acid Salicylic Acid Reaction Esterification Salicylic_Acid->Reaction Paracetamol Paracetamol Paracetamol->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR FTIR FTIR Pure_Product->FTIR Purity_Check Purity & Structure Confirmation HPLC->Purity_Check NMR->Purity_Check FTIR->Purity_Check

Caption: Experimental workflow for this compound synthesis.

Byproduct_Troubleshooting cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Actions Impure_Product Impure this compound Detected by HPLC Unreacted_SM Unreacted Starting Materials Impure_Product->Unreacted_SM Incomplete Reaction Hydrolysis_Products Hydrolysis Products (Salicylic Acid, Paracetamol) Impure_Product->Hydrolysis_Products Presence of Water Side_Reaction_Products Side-Reaction Products Impure_Product->Side_Reaction_Products Suboptimal Conditions Optimize_Reaction Optimize Reaction (Time, Temp) Unreacted_SM->Optimize_Reaction Optimize_Purification Optimize Recrystallization Unreacted_SM->Optimize_Purification Use_Anhydrous Use Anhydrous Reagents Hydrolysis_Products->Use_Anhydrous Hydrolysis_Products->Optimize_Purification Side_Reaction_Products->Optimize_Reaction Side_Reaction_Products->Optimize_Purification

Caption: Troubleshooting logic for byproduct identification.

References

Validation & Comparative

Comparative analysis of Acetaminosalol vs. Salol as an intestinal antiseptic

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

This guide provides a comprehensive comparative analysis of Acetaminosalol (marketed as Salophen) and Salol (phenyl salicylate), two compounds historically used as intestinal antiseptics. This document synthesizes available data on their mechanism of action, efficacy, and safety, with a focus on providing a clear comparison for research and drug development purposes. While both substances were developed as orally administered drugs designed to exert their antiseptic effects within the intestinal tract, key differences in their metabolic byproducts have significant implications for their toxicological profiles.

Mechanism of Action: Intestinal Hydrolysis

Both this compound and Salol are prodrugs that pass through the stomach intact and are hydrolyzed in the alkaline environment of the small intestine. This hydrolysis is catalyzed by intestinal esterases, releasing their active constituent components.

  • This compound breaks down into salicylic acid and paracetamol (acetaminophen).[1]

  • Salol hydrolyzes into salicylic acid and phenol.[2]

The antiseptic and analgesic properties of these compounds are attributed to their hydrolysis products. Salicylic acid possesses well-known anti-inflammatory and bacteriostatic properties.[3] Phenol is a potent antiseptic, while paracetamol is primarily an analgesic and antipyretic with weaker antimicrobial effects.

Comparative Efficacy

Direct comparative studies with quantitative data on the antiseptic efficacy of this compound versus Salol are scarce in contemporary literature, reflecting their historical use. However, historical accounts suggest they were considered to have similar effectiveness as intestinal antiseptics.[1] The antiseptic action of both is largely attributed to the release of salicylic acid and, in the case of Salol, the more potent but also more toxic phenol. Salol was used in the treatment of diarrhea, dysentery, and other intestinal inflammations.[4][5] this compound was also utilized for these indications and was noted to be a safer alternative.[1]

Safety and Toxicity Profile

The primary distinction between this compound and Salol lies in their safety profiles, which are directly related to their hydrolysis products.

This compound was developed as a safer alternative to Salol. Its breakdown into salicylic acid and paracetamol is considered less toxic than the breakdown of Salol into salicylic acid and phenol.[1] While paracetamol can be hepatotoxic in large doses, it is generally considered safer than phenol.[6][7][8]

Salol , upon hydrolysis, releases phenol, a known toxic compound.[9] Phenol is readily absorbed and can cause systemic toxicity.[6][10] This led to concerns about the safety of Salol, especially with prolonged use or in individuals with compromised renal function.

The following tables summarize the available quantitative toxicity data for the parent compounds and their primary hydrolysis products.

Table 1: Comparative Toxicity of this compound and Salol

CompoundChemical FormulaMolar Mass ( g/mol )LD50 (Oral, Mouse)
This compoundC₁₅H₁₃NO₄271.27550 mg/kg
SalolC₁₃H₁₀O₃214.223000 mg/kg[11]

Table 2: Comparative Toxicity of Hydrolysis Products

CompoundChemical FormulaMolar Mass ( g/mol )LD50 (Oral, Rat)LD50 (Oral, Mouse)Key Toxicity Concerns
ParacetamolC₈H₉NO₂151.161944 - 2404 mg/kg[9]338 mg/kgHepatotoxicity, Nephrotoxicity[12]
PhenolC₆H₆O94.11317 - 650 mg/kg[10][13]270 - 427 mg/kg[10][13]Systemic poisoning, neurotoxicity, respiratory and renal failure[10][14]

Experimental Protocols

In Vitro Antiseptic Activity Assessment (Historical Context)
  • Objective: To determine the bacteriostatic or bactericidal concentration of the compounds against common intestinal flora.

  • Methodology:

    • Preparation of Bacterial Cultures: Cultures of relevant intestinal bacteria (e.g., Escherichia coli, Enterococcus faecalis) would be prepared in a suitable liquid medium (e.g., nutrient broth).

    • Serial Dilution: A series of dilutions of this compound and Salol would be prepared in the liquid medium.

    • Inoculation: Each dilution would be inoculated with a standardized suspension of the test bacteria.

    • Incubation: The inoculated tubes would be incubated at a physiological temperature (approximately 37°C) for a set period (e.g., 24-48 hours).

    • Observation: The tubes would be visually inspected for turbidity, indicating bacterial growth. The lowest concentration that inhibits visible growth would be recorded as the Minimum Inhibitory Concentration (MIC).

    • Determination of Bactericidal Concentration: To determine the Minimum Bactericidal Concentration (MBC), a small aliquot from the clear tubes (showing no growth) would be subcultured onto a solid agar medium. The lowest concentration from which no bacterial colonies grow on the subculture would be the MBC.

In Vivo Evaluation of Intestinal Antiseptic Activity (Animal Model)
  • Objective: To assess the efficacy of the compounds in reducing the bacterial load in the intestines of a suitable animal model (e.g., rabbits, rats).

  • Methodology:

    • Animal Groups: Animals would be divided into control and treatment groups.

    • Induction of Intestinal Infection (Optional): A model of intestinal infection could be established by oral administration of a pathogenic bacterial strain.

    • Drug Administration: The treatment groups would receive oral doses of this compound or Salol, while the control group would receive a placebo.

    • Sample Collection: At specified time points, fecal samples would be collected, or animals would be euthanized to collect intestinal contents.

    • Bacterial Enumeration: The number of viable bacteria in the samples would be determined by serial dilution and plating on appropriate agar media.

    • Data Analysis: The reduction in bacterial counts in the treatment groups compared to the control group would be statistically analyzed to determine the in vivo antiseptic efficacy.

Visualizing the Metabolic Pathways

The following diagrams illustrate the hydrolytic breakdown of this compound and Salol in the intestine.

cluster_this compound This compound Metabolism cluster_salol Salol Metabolism This compound This compound salicylic_acid_a Salicylic Acid This compound->salicylic_acid_a Intestinal Hydrolysis paracetamol Paracetamol This compound->paracetamol Intestinal Hydrolysis salol Salol salicylic_acid_s Salicylic Acid salol->salicylic_acid_s Intestinal Hydrolysis phenol Phenol salol->phenol Intestinal Hydrolysis

Caption: Intestinal hydrolysis of this compound and Salol.

Summary and Conclusion

This compound and Salol are historically significant intestinal antiseptics that function as prodrugs, releasing their active components upon hydrolysis in the small intestine. While their antiseptic efficacy was considered comparable, their safety profiles differ significantly. The hydrolysis of Salol to phenol poses a greater toxicological risk compared to the hydrolysis of this compound to the less toxic paracetamol. This comparative analysis, based on available historical and toxicological data, underscores the importance of considering metabolic pathways and the toxicity of byproducts in drug design and development. The provided experimental frameworks offer a basis for any future re-evaluation of these or similar compounds.

References

A Comprehensive Guide to Validating HPLC Methods for Acetaminosalol Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Acetaminosalol, in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][6] This document outlines the essential validation parameters, presents structured tables for data comparison, details experimental protocols, and includes a workflow diagram to guide researchers through the process.

I. Comparison of HPLC Method Performance with ICH Acceptance Criteria

An HPLC method for this compound must be validated to ensure it is accurate, precise, and reliable. The following tables summarize the typical validation parameters and their corresponding acceptance criteria as stipulated by ICH guidelines.[7][8] These tables should be populated with experimental data from the validation studies.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area≤ 1.0% for 6 replicate injections

Table 2: Linearity

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero

Table 3: Accuracy (Recovery)

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 4: Precision

ParameterAcceptance Criteria (% RSD)
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%

Table 5: Specificity

ConditionObservation
Blank (Diluent)No interfering peaks at the retention time of this compound
PlaceboNo interfering peaks at the retention time of this compound
Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic)Peak purity of this compound should be acceptable; degradation products should be resolved

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodResult
LODBased on Signal-to-Noise ratio (S/N ≥ 3)e.g., 0.05 µg/mL
LOQBased on Signal-to-Noise ratio (S/N ≥ 10)e.g., 0.15 µg/mL

Table 7: Robustness

Parameter VariedObservation
Flow Rate (± 0.2 mL/min)System suitability parameters met
Mobile Phase Composition (± 2% organic)System suitability parameters met
Column Temperature (± 5°C)System suitability parameters met
Wavelength (± 2 nm)System suitability parameters met

II. Alternative Analytical Methods

While HPLC is the most common method for the analysis of pharmaceutical compounds, other techniques could be explored for this compound analysis. These may include:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides greater selectivity and sensitivity, which is particularly useful for identifying impurities and degradation products.[9]

  • Thermal Analysis (e.g., DSC, TGA): Can be used for the characterization and quantification of active pharmaceutical ingredients in drug products.[10]

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for identification and semi-quantitative analysis.[11]

The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation.

III. Experimental Protocols

Below are detailed methodologies for the key experiments required for the validation of an HPLC method for this compound.

A. Chromatographic Conditions (Example)

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[12]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[12]
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan (e.g., 240 nm)
Run Time 10 minutes

B. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the assay (e.g., 50-150 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a target concentration within the working range.

C. Validation Experiments

  • System Suitability: Inject the working standard solution six times and evaluate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas.

  • Specificity (Forced Degradation):

    • Acid Degradation: Reflux the sample solution with 0.1 N HCl at 80°C for 2 hours.

    • Base Degradation: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples along with a blank and placebo to check for interference and peak purity.

  • Linearity: Prepare and inject a minimum of five concentrations across the range of 50-150% of the target assay concentration.[13] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

  • Accuracy (Recovery): Spike a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting solutions with decreasing concentrations of this compound.

  • Robustness: Intentionally make small variations in the method parameters (e.g., flow rate, mobile phase composition, column temperature, detection wavelength) and assess the impact on the system suitability parameters.[2][13]

IV. Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the HPLC method validation process according to ICH guidelines.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Define Purpose & Scope SystemSuitability System Suitability Testing ValidationProtocol->SystemSuitability Specificity Specificity / Forced Degradation SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness DataAnalysis Data Analysis vs. Acceptance Criteria Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport Summarize Findings FinalMethod Validated HPLC Method ValidationReport->FinalMethod Method is Fit for Purpose

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

ICH_Validation_Parameters main ICH Q2(R1) Validation Parameters params Core Parameters Accuracy Precision Specificity Linearity Range LOD LOQ Robustness assay Assay & Impurity Tests Accuracy: Yes Precision: Yes Specificity: Yes Linearity: Yes Range: Yes LOD/LOQ: For Impurities Robustness: Yes params:p1->assay:a1 params:p2->assay:a2 params:p3->assay:a3 params:p4->assay:a4 params:p5->assay:a5 params->assay:a6 params:p8->assay:a8 identification Identification Tests Specificity: Yes Others: No params:p3->identification:i1

Caption: Relationship between ICH validation parameters and analytical test types.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetaminosalol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and consistent quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the determination of Acetaminosalol, with a focus on cross-validation principles. As this compound is a prodrug that hydrolyzes to Acetaminophen and Salicylic Acid, the presented data, based on the analysis of Acetaminophen, is directly applicable to its determination.

Cross-validation of analytical methods is a critical process to ensure that different analytical procedures yield comparable and reliable results.[1][2][3] This is essential when transferring methods between laboratories, adopting new technologies, or comparing data across different studies.[1][2]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, cost, and sample throughput.[1] High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two widely employed techniques for the quantification of compounds like Acetaminophen.[1][4][5]

The following table summarizes the key performance characteristics of HPLC and UV-Vis Spectrophotometry for the determination of Acetaminophen, based on published validation data.

Validation ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity (R²) >0.999[6]0.9949 - 0.99951[7]
Accuracy (% Recovery) >97%[6]Not explicitly stated in provided abstracts
Precision (%RSD) <2%<2%[7][8]
Limit of Detection (LOD) 0.2 µg/mL[9]Dependent on dissolution media[8]
Limit of Quantification (LOQ) 1.25 µg/mL[6]Dependent on dissolution media[8]

Experimental Workflow for Cross-Validation

The cross-validation process involves a systematic comparison of two analytical methods to demonstrate their equivalence. A generalized workflow for this process is illustrated below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome start Identify Need for Cross-Validation define_methods Define Reference (Method A) & Comparator (Method B) Methods start->define_methods select_samples Select Representative Samples (QCs or Incurred Samples) define_methods->select_samples analyze_A Analyze Samples using Method A select_samples->analyze_A analyze_B Analyze Samples using Method B select_samples->analyze_B data_analysis Perform Data and Statistical Analysis analyze_A->data_analysis analyze_B->data_analysis acceptance_criteria Compare Results Against Pre-defined Acceptance Criteria data_analysis->acceptance_criteria decision Comparable? acceptance_criteria->decision success Cross-Validation Successful decision->success Yes investigate Investigate Discrepancies decision->investigate No

A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the simultaneous determination of Acetaminophen and other compounds involves reverse-phase HPLC with UV detection.[10][11][12]

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.[12]

  • Column: An Inertsil C18 column (4.6 mm x 250 mm, 5 µm particle size) is a suitable choice.[12]

  • Mobile Phase: A gradient mobile phase is often used, consisting of a buffer solution (e.g., sodium salt of butane sulfonic acid) and an organic modifier like acetonitrile.[12] For a multi-compound analysis including Acetaminophen, a gradient elution might start with a higher aqueous phase composition and ramp up the organic phase to elute more retained compounds.[10][11]

  • Flow Rate: A typical flow rate is 1.5 ml/min.[12]

  • Detection: UV detection is performed at a wavelength where all analytes show reasonable absorbance, for instance, 272 nm.[12] For Acetaminophen specifically, 280 nm can also be used.[10][11]

  • Sample Preparation: A sample solution can be prepared by dissolving the formulation in a suitable diluent, followed by sonication to ensure complete dissolution, and then further diluting with the mobile phase.[12]

UV-Visible Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of Acetaminophen.[5]

  • Instrumentation: A UV-Visible spectrophotometer is used for analysis.[5]

  • Solvent/Dissolution Media: The choice of solvent is critical. Various media have been validated, including 0.1M HCl, a mixture of Methanol and Water (15:85 v/v), and a phosphate buffer (pH 5.8).[8]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for Acetaminophen is typically around 243 nm.[5][8] A scan from 200 to 400 nm is performed to determine the λmax.[8]

  • Sample Preparation: A stock solution of the reference standard is prepared by dissolving a known weight in the chosen dissolution medium.[8] Calibration curves are constructed using a series of dilutions from the stock solution.[8] For tablet analysis, the tablet powder is dissolved in the solvent, filtered, and then diluted to the desired concentration.[13]

Cross-Validation Acceptance Criteria

For the two methods to be considered comparable, the results must meet predefined acceptance criteria. For instance, the difference between the values obtained from the two methods for a significant majority of the samples (e.g., at least 67%) should be within ±20% of the mean of the two values.[1] For quality control samples, the mean concentration determined by the comparator method should be within ±15% of the mean concentration determined by the reference method, with a precision (%CV) not exceeding 15%.[1] Statistical tools like Bland-Altman plots and Deming regression can be used to assess the agreement between the two methods.[1]

References

Comparative Dissolution Profiles: Acetaminosalol and Its Parent Drugs, Aspirin and Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vitro dissolution characteristics of Acetaminosalol alongside its precursors, Aspirin and Salicylamide, is crucial for understanding its potential bioavailability and therapeutic action. This guide provides a comparative overview based on available literature and outlines a standardized protocol for direct comparative studies.

Comparative Dissolution Data of Parent Drugs

The following table summarizes the dissolution profiles of Aspirin and Salicylamide based on data from various studies. It is important to note that the experimental conditions in these studies may vary, and therefore, the data should be interpreted as indicative rather than a direct, side-by-side comparison.

DrugpHTime (minutes)% DissolvedReference
Aspirin1.215>90%A micronized aspirin tablet showed rapid dissolution at this pH.
4.510~70%In one study, immediate-release aspirin tablets demonstrated this dissolution rate.
4.515>90%The micronized aspirin formulation also showed high dissolution at this pH.
6.815>90%Rapid dissolution was also observed at this pH for the micronized formulation.
Salicylamide1.212

In Vivo Efficacy and Safety: A Comparative Analysis of Acetaminosalol and a Physical Mixture of its Active Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetaminosalol is an esterification product of salicylic acid and acetaminophen.[1] It is designed to act as a prodrug, remaining intact until it reaches the alkaline environment of the small intestine, where it is hydrolyzed by intestinal esterases into its active components.[1] This mechanism of targeted release forms the primary basis of comparison with a physical mixture of acetaminophen and salicylic acid, which would begin to dissolve and be absorbed in the stomach.

Comparative Efficacy and Safety

The therapeutic effects of this compound are a result of the combined actions of acetaminophen and salicylic acid. A physical mixture would deliver the same active ingredients, but their site of release and subsequent absorption profile would differ, theoretically impacting both efficacy and safety.

ParameterThis compoundPhysical Mixture of Acetaminophen & Salicylic AcidKey Considerations
Analgesic Effect Central and peripheral analgesia following hydrolysis in the intestine.Central and peripheral analgesia. The combination of paracetamol and NSAIDs has been shown to have synergistic analgesic effects.[2][3]Acetaminophen is thought to have a central analgesic effect, while salicylic acid (an NSAID) acts peripherally by inhibiting prostaglandin synthesis.[4][5] The combination is likely to be effective in both formulations.
Anti-inflammatory Effect Peripheral anti-inflammatory action from salicylic acid released in the intestine.Peripheral anti-inflammatory action from salicylic acid.Salicylic acid is a potent anti-inflammatory agent, while acetaminophen has weak anti-inflammatory properties.[5] The anti-inflammatory efficacy would be primarily driven by the salicylic acid component in both cases.
Antipyretic Effect Central fever-reducing action from both components.Central fever-reducing action from both components.Both acetaminophen and salicylic acid are effective antipyretics.[6]
Gastrointestinal Safety Theoretically higher gastrointestinal safety due to bypassing the stomach before hydrolysis.[1]Higher potential for gastric irritation and mucosal damage due to the direct contact of salicylic acid with the stomach lining.[7][8]Enteric-coated aspirin, which also bypasses the stomach, is associated with less gastric mucosal injury compared to plain aspirin.[7][9] This suggests a similar benefit for this compound.
Pharmacokinetic Profile Comparison
ParameterThis compoundPhysical Mixture of Acetaminophen & Salicylic Acid
Site of Drug Release Primarily the small intestine.[1]Stomach and small intestine.[7][10]
Absorption Delayed absorption of active components until after hydrolysis in the intestine.Rapid absorption of acetaminophen and salicylic acid from the stomach and upper small intestine.[7][10]
Potential for Gastric Irritation Minimized, as salicylic acid is not released in the stomach.Increased, due to direct exposure of the gastric mucosa to salicylic acid.[7][11]

Visualizing the Pathways

The following diagrams illustrate the theoretical metabolic pathway of this compound compared to a physical mixture and a hypothetical experimental workflow for their in vivo comparison.

cluster_0 This compound Pathway cluster_1 Physical Mixture Pathway A_oral Oral Administration (this compound) A_stomach Stomach (Intact Prodrug) A_oral->A_stomach A_intestine Small Intestine (Hydrolysis by Esterases) A_stomach->A_intestine A_active Acetaminophen + Salicylic Acid A_intestine->A_active A_absorption Absorption A_active->A_absorption A_circulation Systemic Circulation A_absorption->A_circulation M_oral Oral Administration (Physical Mixture) M_stomach Stomach (Dissolution & Partial Absorption) M_oral->M_stomach M_intestine Small Intestine (Continued Absorption) M_stomach->M_intestine M_circulation Systemic Circulation M_stomach->M_circulation Salicylic Acid & Acetaminophen Absorption M_gastric Potential Gastric Irritation M_stomach->M_gastric M_intestine->M_circulation

Caption: Metabolic pathways of this compound vs. a physical mixture.

start Animal Acclimatization (e.g., Rats or Mice) grouping Random Group Assignment (n=3 groups) start->grouping g1 Group 1: Vehicle Control grouping->g1 g2 Group 2: This compound grouping->g2 g3 Group 3: Physical Mixture grouping->g3 admin Oral Administration of Test Substances g1->admin g2->admin g3->admin assays In Vivo Efficacy Assays admin->assays analgesia Analgesia (Writhing, Tail-Flick) assays->analgesia inflammation Anti-inflammatory (Paw Edema) assays->inflammation pyrexia Antipyretic (Yeast-Induced Fever) assays->pyrexia data Data Collection & Analysis analgesia->data inflammation->data pyrexia->data results Comparative Efficacy & Safety Profile data->results

References

A Comparative Guide to the Hydrolysis Kinetics of Acetaminosalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a theoretical kinetic model for the hydrolysis of Acetaminosalol. Due to the limited availability of specific kinetic data for this compound, this guide leverages extensive data from its hydrolysis products, salicylic acid and paracetamol, to construct a predictive model. The performance of this model is contextualized through a comparative analysis with other relevant prodrugs.

Introduction to this compound and its Hydrolysis

This compound is an ester prodrug that combines the therapeutic moieties of salicylic acid and paracetamol.[1][2] Its clinical efficacy is dependent on its hydrolysis in the body, which releases the two active pharmaceutical ingredients. This process is primarily influenced by environmental pH and temperature and can be catalyzed by intestinal esterases.[1] Understanding the kinetics of this hydrolysis is crucial for predicting its bioavailability and optimizing drug delivery systems.

The hydrolysis of this compound breaks the ester bond, yielding salicylic acid and paracetamol as depicted in the signaling pathway below.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, H+ or OH- Salicylic Acid Salicylic Acid Hydrolysis->Salicylic Acid Paracetamol Paracetamol Hydrolysis->Paracetamol

Figure 1: Hydrolysis pathway of this compound.

Theoretical Kinetic Model for this compound Hydrolysis

In the absence of a specific, experimentally validated kinetic model for this compound, a theoretical model can be postulated based on the well-documented hydrolysis kinetics of its constituent parts: acetylsalicylic acid (aspirin) and the ester linkage of paracetamol prodrugs. The hydrolysis of esters like this compound typically follows pseudo-first-order kinetics under constant pH conditions. The overall observed rate constant (k_obs) can be described by the following equation, which accounts for acid-catalyzed, neutral, and base-catalyzed hydrolysis:

k_obs = k_H+ [H+] + k_0 + k_OH- [OH-]

Where:

  • k_H+ is the second-order rate constant for acid-catalyzed hydrolysis.

  • [H+] is the concentration of hydrogen ions.

  • k_0 is the first-order rate constant for neutral (water-catalyzed) hydrolysis.

  • k_OH- is the second-order rate constant for base-catalyzed hydrolysis.

  • [OH-] is the concentration of hydroxide ions.

The pH-rate profile for this compound hydrolysis is expected to be U-shaped, similar to that of aspirin, with the lowest rate of hydrolysis occurring in the acidic to neutral pH range.

Table 1: Postulated Kinetic Parameters for this compound Hydrolysis (Theoretical)

ParameterDescriptionPostulated Value/BehaviorBasis for Postulation
Reaction Order The order of the hydrolysis reaction.Pseudo-first-order (at constant pH)Typical for ester hydrolysis in aqueous solutions.
pH-Rate Profile The relationship between pH and the rate of hydrolysis.U-shapedBased on the known pH-rate profile of aspirin hydrolysis, which exhibits acid and base catalysis.
Temperature Dependence The effect of temperature on the hydrolysis rate.Increases with temperatureFollows the Arrhenius equation, a general principle for chemical reactions.
Enzymatic Catalysis The effect of enzymes on the hydrolysis rate.Catalyzed by esterasesIntestinal esterases are known to hydrolyze ester prodrugs.

Experimental Protocols

To validate the proposed kinetic model, the following experimental protocols would be employed:

3.1. Determination of pH-Rate Profile

  • Preparation of Buffer Solutions: A series of buffer solutions with pH values ranging from 1 to 13 are prepared using appropriate buffer systems (e.g., HCl for acidic pH, phosphate buffers for neutral pH, and NaOH for basic pH).

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.

  • Kinetic Runs: A small aliquot of the this compound stock solution is added to each pre-thermostated buffer solution at a constant temperature (e.g., 37°C).

  • Sample Analysis: At various time intervals, samples are withdrawn and the concentration of remaining this compound and the formed salicylic acid and paracetamol is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The natural logarithm of the this compound concentration is plotted against time to determine the pseudo-first-order rate constant (k_obs) at each pH. The log of k_obs is then plotted against pH to generate the pH-rate profile.

3.2. Determination of Temperature Dependence

  • Select pH: A pH value from the region of maximum stability (the bottom of the U-shaped curve) is selected for this study.

  • Kinetic Runs at Different Temperatures: The kinetic experiment as described in section 3.1 is repeated at a minimum of three different temperatures (e.g., 25°C, 37°C, and 50°C).

  • Data Analysis: The pseudo-first-order rate constants (k_obs) are determined for each temperature. The natural logarithm of k_obs is then plotted against the reciprocal of the absolute temperature (1/T) according to the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea).

Comparative Analysis

To provide context for the kinetic stability of this compound, its theoretical hydrolysis profile is compared with experimental data from other salicylate and paracetamol prodrugs.

Table 2: Comparative Hydrolysis Data of Salicylate and Paracetamol Prodrugs

CompoundStructureConditionsObserved Half-Life (t_1/2)Reference
This compound (Theoretical) Ester of Salicylic Acid and ParacetamolpH 7.4, 37°C--
Aspirin (Acetylsalicylic Acid) Acetyl ester of Salicylic AcidpH 7.4, 37°C~2-3 hoursGeneral knowledge from multiple sources
Benorilate Ester of Acetylsalicylic Acid and Paracetamol--Data not readily available
Isosorbide Diaspirinate Diester of Isosorbide and AspirinpH 7.4, 37°C (in human plasma)1.1 minutes[3]
Ibuprofen-Paracetamol Mutual Prodrug Ester of Ibuprofen and ParacetamolpH 7.4, 37°C~5-6 hours[4]

Note: The half-life of this compound is not definitively established in the literature and would be the primary output of the proposed experimental validation.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the validation process and the experimental workflow.

A This compound Hydrolysis B Hydrolyzes to A->B E Kinetic Model Influenced by A->E C Salicylic Acid B->C D Paracetamol B->D F pH E->F G Temperature E->G H Enzymes E->H

Figure 2: Logical relationships in this compound hydrolysis kinetics.

cluster_0 Experimental Workflow A Prepare this compound Stock Solution C Initiate Hydrolysis Reaction A->C B Prepare Buffer Solutions (Varying pH/Temp) B->C D Withdraw Samples at Time Intervals C->D E Analyze Samples by HPLC D->E F Determine Rate Constants (k_obs) E->F G Generate pH-Rate Profile / Arrhenius Plot F->G H Validate Kinetic Model G->H

Figure 3: Experimental workflow for validating the kinetic model.

Conclusion

References

Head-to-head comparison of different synthesis routes for Acetaminosalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetaminosalol, a compound formed from the esterification of salicylic acid and paracetamol, holds significance as an analgesic and anti-inflammatory agent. Its synthesis can be approached through various routes, each presenting distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact. This guide provides a comprehensive head-to-head comparison of the primary synthesis methodologies for this compound, supported by experimental data and detailed protocols to inform laboratory and process development decisions.

At a Glance: Comparing Synthesis Routes

Parameter Route 1: Direct Esterification of Salicylic Acid and Paracetamol Route 2: Synthesis from 4-Aminophenol and Salicylic Acid Derivative Route 3: Solvent-Free High-Speed Ball Milling
Starting Materials Salicylic Acid, Paracetamol4-Aminophenol, Salicylic Acid ChlorideSalicylic Acid, Paracetamol
Key Reagents/Catalysts Pyridine, Acetic AnhydrideAnhydrous PyridineNone (mechanochemical activation)
Reaction Time Not specified in detail6 hours1 hour
Reported Yield >90% (under anhydrous conditions with pyridine catalyst)[1]High (specific percentage not cited)Better than conventional methods (specific percentage not cited)[1]
Purity High, requires recrystallization>99% (after recrystallization)[1]High, requires recrystallization[1]
Environmental Impact Use of organic solvents (Pyridine)Use of organic solvents (Pyridine)"Green" chemistry, solvent-free[1]

Visualizing the Synthesis Pathways

The selection of a synthesis route is often guided by a clear understanding of the reaction workflow. The following diagrams illustrate the logical progression of each of the three primary methods for synthesizing this compound.

Synthesis_Routes cluster_0 Route 1: Direct Esterification cluster_1 Route 2: From 4-Aminophenol cluster_2 Route 3: High-Speed Ball Milling SA1 Salicylic Acid Esterification Esterification (Pyridine, Acetic Anhydride) SA1->Esterification P1 Paracetamol P1->Esterification A1 This compound Esterification->A1 AP2 4-Aminophenol Reaction2 Reaction (Anhydrous Pyridine, 80°C) AP2->Reaction2 SAC2 Salicylic Acid Chloride SAC2->Reaction2 A2 This compound Reaction2->A2 SA3 Salicylic Acid HSBM High-Speed Ball Milling (Solvent-Free, 30 Hz) SA3->HSBM P3 Paracetamol P3->HSBM A3 This compound HSBM->A3

Caption: Comparative workflow of this compound synthesis routes.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthesis. The following are protocols for the key synthesis routes.

Route 2: Synthesis from 4-Aminophenol and Salicylic Acid Chloride

This route offers a well-defined procedure with a high reported purity of the final product.

Experimental Workflow:

experimental_workflow_route2 start Start reactants Combine 4-Aminophenol and Salicylic Acid Chloride (1:1.2 molar ratio) in anhydrous pyridine start->reactants reflux Reflux at 80°C for 6 hours under a nitrogen atmosphere reactants->reflux cool Cool the reaction mixture reflux->cool purify Recrystallize from Ethanol:Water (70:30) cool->purify dry Dry the purified crystals purify->dry end End Product: This compound (>99% purity) dry->end

Caption: Experimental workflow for synthesis from 4-aminophenol.

Protocol:

  • In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-aminophenol and salicylic acid chloride in a 1:1.2 molar ratio.

  • Add anhydrous pyridine to the flask to serve as the solvent and catalyst.

  • Heat the reaction mixture to 80°C and maintain it under reflux for 6 hours with continuous stirring under a nitrogen atmosphere.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of a hot 70:30 ethanol:water mixture.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound with a purity of over 99%.[1]

Route 3: Solvent-Free High-Speed Ball Milling

This method represents a green and efficient approach to the synthesis of this compound, significantly reducing reaction time and eliminating the need for solvents.

Experimental Workflow:

experimental_workflow_route3 start Start mill Place equimolar amounts of Salicylic Acid and Paracetamol in a milling jar start->mill process Mill at a frequency of 30 Hz for 1 hour mill->process wash Wash the resulting solid product process->wash dry Dry the washed product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize end End Product: Purified this compound recrystallize->end

Caption: Experimental workflow for high-speed ball milling synthesis.

Protocol:

  • Place equimolar amounts of salicylic acid and paracetamol into a stainless steel milling jar containing stainless steel grinding balls.

  • Conduct the milling in a high-speed ball mill at a frequency of 30 Hz for a duration of one hour.[1]

  • After milling, the resulting solid product is removed from the jar.

  • The crude product is then washed with a suitable solvent to remove any unreacted starting materials.

  • The washed solid is dried.

  • For further purification, the product is recrystallized from ethanol to yield pure this compound.[1] This method is noted to be significantly faster and provides better yields compared to conventional solvent-based methods.[1]

Concluding Remarks

The choice of synthesis route for this compound is a critical decision that balances efficiency, cost, and environmental impact. The direct esterification method offers high yields but relies on the use of pyridine. The synthesis from 4-aminophenol provides a well-documented protocol with high purity, also utilizing pyridine. The high-speed ball milling technique stands out as a rapid and environmentally friendly alternative, aligning with the principles of green chemistry. Researchers and drug development professionals are encouraged to evaluate these routes based on the specific requirements of their application, considering factors such as scale, available equipment, and sustainability goals. Further optimization of the solvent-free method could position it as the preferred route for future manufacturing of this compound.

References

Safety Operating Guide

Proper Disposal of Acetaminosalol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of acetaminosalol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, an ester of salicylic acid and paracetamol, requires careful handling and disposal as a chemical waste. While not classified as an acute hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be managed as a non-RCRA hazardous pharmaceutical waste. The recommended method of disposal is incineration by a licensed chemical waste management provider. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

Key Disposal Principles

Proper disposal of this compound is guided by several key principles to minimize environmental impact and ensure personnel safety:

  • Waste Identification and Classification: this compound waste should be treated as a non-hazardous chemical waste unless it has been mixed with a hazardous substance. Always consult the Safety Data Sheet (SDS) for specific hazard information.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents and alkalies.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves when handling this compound waste.

  • Containment: Use designated, properly labeled, and non-reactive containers for waste collection.

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the amount of this compound discarded, in accordance with institutional and local regulations.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the waste stream as "this compound" or "this compound-containing waste."

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing this compound).

  • Ensure that this compound waste is not mixed with incompatible materials.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, put on the required PPE:

    • Chemical-resistant gloves (nitrile is a suitable option).

    • Safety glasses or goggles.

    • A laboratory coat.

3. Waste Containment:

  • For Solid Waste:

    • Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled container.

    • The container should be made of a material compatible with this compound.

  • For Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, non-reactive container.

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

4. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Chemical Waste."

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Harmful if swallowed," "Toxic to aquatic life").

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

5. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure the storage area is well-ventilated.

6. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management provider to schedule a pickup.

  • Provide the waste management provider with an accurate description of the waste.

7. Documentation:

  • Maintain a log of all this compound waste generated. The log should include:

    • The date of generation.

    • The quantity of waste.

    • The date of disposal pickup.

  • Retain all disposal records as required by your institution and local regulations.

Data Presentation

Table 1: Hazard Classification of this compound

Hazard ClassificationDescription
Acute toxicity, OralCategory 4 (Harmful if swallowed)
Skin irritationCategory 2 (Causes skin irritation)
Eye irritationCategory 2A (Causes serious eye irritation)
Specific target organ toxicityCategory 3 (May cause respiratory irritation)
Acute aquatic toxicityCategory 2 (Toxic to aquatic life)

Source: Sigma-Aldrich Safety Data Sheet

Table 2: Chemical Incompatibilities of this compound

Incompatible MaterialsPotential Hazards of Mixing
Strong oxidizing agentsMay cause a fire or explosion.
AlkaliesDecomposes the compound.[1]

Experimental Workflow

Acetaminosalol_Disposal_Workflow cluster_prep Step 1: Waste Preparation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Storage & Disposal cluster_final Step 4: Final Disposition A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Chemicals B->C D Place in Labeled, Leak-Proof Container C->D E Label with Chemical Name, Hazards, and Date D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Disposal (Incineration) G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetaminosalol
Reactant of Route 2
Reactant of Route 2
Acetaminosalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.